6-Amino-5-nitrosouracil
描述
Structure
3D Structure
属性
IUPAC Name |
6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCSXFEWFSECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202819 | |
| Record name | 6-Amino-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-24-0, 63884-45-7 | |
| Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005442240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5442-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-5-nitrosouracil: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine family, which forms the backbone of nucleobases in nucleic acids. The presence of both an amino and a nitroso group on the uracil ring imparts unique chemical reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1] |
| CAS Number | 5442-24-0 | [1] |
| Appearance | Rose-red solid | [2] |
| Melting Point | >300 °C | |
| Solubility | Slightly soluble in water. | [2] |
| Tautomerism | Can exist in tautomeric forms, with equilibrium between the nitroso and oxime forms. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process involving the synthesis of 6-aminouracil followed by nitrosation at the C5 position.
Experimental Protocols
1. Synthesis of 6-Aminouracil
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Materials:
-
Sodium (39.4 g, 1.72 g atom)
-
Absolute ethanol (1 L)
-
Ethyl cyanoacetate (97.2 g, 0.86 mole)
-
Urea (51.5 g, 0.86 mole)
-
Glacial acetic acid
-
-
Procedure:
-
In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium in absolute ethanol.
-
To the resulting sodium ethoxide solution, add ethyl cyanoacetate and urea.
-
Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will become a thick solid.
-
After the reflux period, add 1 L of hot (80 °C) water and resume stirring until the solid dissolves.
-
Heat the solution at 80 °C for 15 minutes.
-
Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will precipitate.
-
Cool the mixture, filter the precipitate, wash with cold water, and dry.
-
2. Synthesis of this compound
This protocol is a continuation from the synthesis of 6-aminouracil.[2]
-
Materials:
-
6-Aminouracil (from the previous step)
-
Glacial acetic acid (75 mL)
-
Sodium nitrite (64.8 g, 0.94 mole)
-
Water
-
-
Procedure:
-
To the hot solution of 6-aminouracil, add an additional 75 mL of glacial acetic acid.
-
Cautiously add a solution of sodium nitrite in 70 mL of water.
-
The rose-red this compound will precipitate almost immediately.
-
Stir for a few minutes, then filter the precipitate.
-
Wash the solid with a small amount of ice-cold water and dry.
-
3. Purification by Recrystallization
While the filtration provides a relatively pure product, recrystallization can be performed for higher purity.
-
General Protocol:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or an alcohol-water mixture).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
A Technical Guide to 6-amino-5-nitrosouracil: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-amino-5-nitrosouracil, a key heterocyclic compound derived from uracil. It details the molecule's structure, chemical formula, and physicochemical properties. The guide outlines established experimental protocols for its synthesis via nitrosation and subsequent reduction, critical steps for its use as a versatile intermediate in organic synthesis. Furthermore, it explores the significant role of this compound as a precursor in the synthesis of biologically active purine derivatives, such as xanthines. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a consolidated resource of technical data and methodologies.
Molecular Structure and Formula
This compound is a pyrimidine derivative characterized by an amino group at position 6 and a nitroso group at position 5 of the uracil ring.[1] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.[2]
The standard representations for its molecular structure are as follows:
-
Molecular Formula: C₄H₄N₄O₃[1]
-
IUPAC Name: 6-amino-5-nitroso-1H-pyrimidine-2,4-dione[1]
-
SMILES: C1(=C(NC(=O)NC1=O)N)N=O[1]
-
InChI Key: DKPCSXFEWFSECE-UHFFFAOYSA-N[1]
Physicochemical Properties
The quantitative data for this compound and its commonly studied N-methylated derivatives are summarized below. These derivatives are often used in synthetic chemistry due to their modified solubility and reactivity profiles.
| Property | This compound | 6-amino-1-methyl-5-nitrosouracil | 6-amino-1,3-dimethyl-5-nitrosouracil |
| CAS Number | 5442-24-0[1] | 6972-78-7[3] | 6632-68-4[4] |
| Molecular Formula | C₄H₄N₄O₃[1] | C₅H₆N₄O₃[3] | C₆H₈N₄O₃[4] |
| Molecular Weight | 156.10 g/mol [1] | 170.13 g/mol [3][5] | 184.15 g/mol [4] |
| Appearance | Not specified | Purple Solid[6] | Not specified |
| Melting Point | >300 °C (for related nitro compound)[7] | >300 °C[3][8] | Not specified |
| Solubility | Not specified | Not specified | >27.6 µg/mL (at pH 7.4)[4] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is the direct nitrosation of 6-aminouracil. This reaction is typically performed in an acidic medium.
Materials:
-
6-aminouracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
A suspension of 6-aminouracil is prepared in hot water (approximately 80°C) with stirring.[9]
-
After achieving a complete solution, the mixture is neutralized with glacial acetic acid. An excess of glacial acetic acid is then added.[9]
-
A solution of sodium nitrite dissolved in water is added cautiously to the acidic 6-aminouracil solution. The reaction is exothermic and may cause frothing, so the addition should be controlled.[2][9]
-
The reaction is typically initiated at a reduced temperature (around 10°C) to manage the exothermic nature of the nitrosation.[2]
-
The formation of the red-colored this compound indicates the progression of the reaction.[9]
-
After the reaction is complete, the mixture is cooled, and the solid product is isolated by filtration.
-
The crude product can be washed with water and ethanol and then dried. Further purification can be achieved by recrystallization if necessary.[2]
Synthesis of 5,6-Diaminouracil (via Reduction)
This compound is a critical intermediate for producing 5,6-diaminouracil, a direct precursor to many xanthine derivatives. The reduction of the nitroso group is a key step.[2]
Materials:
-
This compound
-
Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄) or catalytic hydrogenation (e.g., Palladium on carbon)[2][9]
-
Deionized water
Procedure using Sodium Hydrosulfite:
-
The moist this compound is transferred to a reaction flask, and warm water (approximately 50°C) is added to form a slurry.[9]
-
The slurry is stirred and heated on a steam bath while solid sodium hydrosulfite is added portion-wise until the characteristic red color of the nitroso compound is completely bleached, resulting in a light tan suspension.[9]
-
An additional amount of sodium hydrosulfite is added, and the mixture is stirred with heating for another 15 minutes.[9]
-
The suspension is then allowed to cool.
-
The resulting dense diaminouracil salt is collected by filtration, washed thoroughly with water, and dried.[9]
Role in Synthesis of Bioactive Compounds
This compound and its derivatives are fundamental building blocks in medicinal chemistry, primarily for the synthesis of purine analogs, including therapeutically important xanthines like caffeine and theophylline.[2] The general synthetic pathway involves the nitrosation of a 6-aminouracil, reduction of the resulting 5-nitroso group to an amine, and subsequent cyclization with a suitable one-carbon source to form the fused imidazole ring of the purine system.[10]
The structural similarity of these uracil derivatives to endogenous nucleobases suggests potential interactions with biological macromolecules, leading to investigations into their antimicrobial and anticancer properties.[2][11][12]
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of xanthine precursors from 6-aminouracil, a process in which this compound serves as a crucial intermediate.
Caption: Synthetic route from 6-aminouracil to xanthine derivatives.
References
- 1. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 3. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of 6-amino-5-nitrosouracil: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data available for 6-amino-5-nitrosouracil, tailored for researchers, scientists, and professionals in drug development. The document details available infrared and mass spectrometry data, outlines general experimental protocols for spectroscopic analysis, and presents logical workflows for chemical characterization.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound (PubChem CID: 79510).[1] All data is presented in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of this compound, obtained via the KBr pellet technique.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H and O-H stretching (amine and amide groups, potential tautomers) |
| ~1710 | Strong | C=O stretching (carbonyl groups of the uracil ring) |
| ~1640 | Medium-Strong | N-H bending (scissoring) of the amino group |
| ~1580 | Medium | C=C and C=N stretching of the pyrimidine ring |
| ~1450 | Medium | N=O stretching (nitroso group) |
Note: The interpretation of the IR spectrum is based on characteristic absorption frequencies of functional groups and data available for similar molecular structures.
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been reported, typically acquired through Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Value | Reference |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Monoisotopic Mass | 156.02834000 Da | [1] |
| Ionization Method | Electron Ionization (EI) - common for GC-MS | |
| Major Peak (m/z) | 156 (Molecular Ion, [M]⁺) |
Note: Detailed fragmentation patterns are not consistently available. The molecular ion peak is the most significant identifier in the provided data.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
FTIR Spectroscopy via KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.
-
Sample and KBr Preparation:
-
Thoroughly dry spectroscopy-grade KBr in an oven at approximately 100-110 °C for several hours to remove any absorbed water. Store in a desiccator.
-
In an agate mortar, grind 1-2 mg of the this compound sample to a very fine powder.[3]
-
-
Mixing:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[5] This will cause the KBr to "cold-flow" and form a transparent or semi-transparent disc.
-
-
Analysis:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet.[3]
-
Acquire the sample spectrum and ratio it against the background to obtain the final absorbance/transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a volatile or semi-volatile organic compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[6] The sample must be fully dissolved.
-
If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary to increase its volatility.[7]
-
Transfer the solution to a 1.5 mL GC autosampler vial.[6]
-
-
Instrumentation and Analysis:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature that ensures rapid volatilization of the sample without decomposition (e.g., 250-300 °C).[8]
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1-2 mL/min).[8]
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane) is commonly used for separating heterocyclic compounds.[8]
-
Oven Program: A temperature gradient is typically employed, starting at a low temperature and ramping up to a higher temperature to elute compounds with different boiling points (e.g., start at 50 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min).[8]
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) is standard, typically at 70 eV.
-
Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Detector: Scans a defined mass-to-charge (m/z) range (e.g., 40-500 amu).
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to identify the retention time of the compound.
-
The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern, which can be compared against spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a general protocol for preparing a sample for ¹H and ¹³C NMR analysis.
-
Sample Preparation:
-
Weigh an appropriate amount of the sample. For ¹H NMR, 5-10 mg is typical, while for ¹³C NMR, 20-50 mg may be needed, depending on the spectrometer's sensitivity.[9][10]
-
Place the sample in a clean, dry vial.
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent. For uracil derivatives, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often used due to its excellent solvating power for polar compounds.[9][10]
-
Ensure the sample is completely dissolved. Vortexing or gentle warming may be applied.
-
-
Filtering and Transfer:
-
Analysis:
-
Cap the NMR tube and wipe the outside clean.
-
Insert the tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquire the NMR spectrum, which involves tuning the probe, locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and running the appropriate pulse sequences for ¹H and ¹³C detection.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate common workflows in spectroscopic analysis and the logical interplay between different techniques for structural elucidation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. emerypharma.com [emerypharma.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 6-Amino-5-Nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and synthesis of 6-amino-5-nitrosouracil, a key intermediate in the production of various biologically active heterocyclic compounds. The document details the pivotal role of this molecule within the context of Traube's purine synthesis, its preparation from 6-aminouracil, and the synthesis of its precursor. Detailed experimental protocols for these transformations are provided, and all relevant quantitative data is summarized for clarity. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on the synthesis of purine derivatives. Around the turn of the 20th century, Traube developed a versatile method for synthesizing purines, such as theophylline and caffeine, which remains a cornerstone of heterocyclic chemistry. A critical step in this synthesis involves the nitrosation of a 6-aminopyrimidine derivative to introduce a nitrogen functionality at the 5-position.
While a singular "discovery" paper for this compound is not readily identifiable, its preparation and use as a transient, often brightly colored intermediate are well-documented in Traube's broader work on purine synthesis. The process involves the nitrosation of 6-aminouracil, which itself can be synthesized from simple starting materials like ethyl cyanoacetate and urea. The resulting this compound is then typically reduced to the highly reactive 5,6-diaminouracil, a direct precursor for cyclization into the purine ring system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Appearance | Rose-red precipitate | |
| CAS Number | 5442-24-0 | [1] |
| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1] |
Synthesis Overview
The synthesis of this compound is a two-step process, starting from the construction of the 6-aminouracil ring, followed by nitrosation at the C5 position.
Synthesis of 6-Aminouracil
The most common historical method for synthesizing 6-aminouracil involves the condensation of ethyl cyanoacetate with urea in the presence of a strong base, such as sodium ethoxide.
Synthesis of this compound
6-aminouracil is then subjected to nitrosation using a nitrosating agent, typically sodium nitrite, in an acidic medium to yield this compound.
Experimental Protocols
Synthesis of 6-Aminouracil
This protocol is adapted from a general method for the synthesis of 6-aminouracils.
Reaction Scheme:
-
Ethyl Cyanoacetate + Urea → 6-Aminouracil
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (0.2 mol) in absolute ethanol (290 mL).
-
To the resulting sodium ethoxide solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 10-12 hours.
-
After reflux, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 6 with glacial acetic acid.
-
The resulting precipitate is collected by filtration, washed with distilled water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69% | |
| Melting Point | > 360 °C |
Synthesis of this compound
This protocol is based on the procedure described in Organic Syntheses for the preparation of 5,6-diaminouracil, where this compound is a key intermediate.
Reaction Scheme:
-
6-Aminouracil + NaNO₂/H⁺ → this compound
Materials:
-
6-Aminouracil
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Procedure:
-
In a large beaker, suspend 6-aminouracil in water.
-
Add glacial acetic acid to the suspension.
-
While stirring vigorously, cautiously add a solution of sodium nitrite in water.
-
The rose-red precipitate of this compound forms almost immediately.
-
The precipitate can be collected by filtration and washed with ice-cold water.
Note: This intermediate is often used immediately in the subsequent reduction step without extensive purification due to its reactivity.
Spectral Data
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Reference |
| Mass Spectrometry (GC-MS) | Data available in the PubChem database. | [1] |
| Infrared (IR) Spectroscopy (FTIR, KBr Pellet) | Data available in the PubChem database. | [1] |
| ¹H NMR | Data not available for the parent compound. For the related 6-Amino-1,3-dimethyl-5-nitrosouracil, ¹H NMR (DMSO-d₆, 400 MHz) shows peaks at δ 2.95 ppm (methyl groups) and δ 11.18 ppm (exchangeable protons). | |
| ¹³C NMR | Data not available. |
Synthesis Workflow Visualization
The following diagrams illustrate the synthesis pathway of this compound.
Caption: Synthesis of 6-Aminouracil.
References
Tautomeric Forms of 6-Amino-5-Nitrosouracil in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric forms of 6-amino-5-nitrosouracil in solution. It covers the key tautomeric structures, experimental methodologies for their investigation, and computational approaches to predict their stability and spectral properties. This document is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are working with nitrosouracil derivatives and related heterocyclic compounds.
Tautomeric Equilibria of this compound
In solution, this compound primarily exists in a tautomeric equilibrium between two forms: the amino-nitroso (also referred to as the nitrone-enamine form) and the imino-oxime (also referred to as the oxime-imine form). The equilibrium between these two forms is influenced by the solvent, pH, and temperature.
The amino-nitroso form is characterized by an amino group at the 6-position and a nitroso group at the 5-position of the uracil ring. The imino-oxime form features an imino group at the 6-position and a hydroxyimino (oxime) group at the 5-position.
Tautomeric equilibrium of this compound.
Studies on the closely related 6-amino-1,3-dimethyl-5-nitrosouracil in a dimethyl sulfoxide (DMSO) solution have shown that the amino-nitroso (nitrone-enamine) tautomer is the predominant species.[1][2] This is supported by both experimental Nuclear Magnetic Resonance (NMR) data and quantum chemical calculations.[1][2] Conversely, in a less polar solvent like chloroform, the imino-oxime tautomer has been reported to be the major form for this compound.[3]
Quantitative Data
While extensive quantitative data for the parent this compound is limited in the literature, computational studies on its 1,3-dimethyl derivative provide valuable insights into the expected spectral properties of the different tautomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of 6-Amino-1,3-dimethyl-5-nitrosouracil in DMSO
| Proton | Amino-Nitroso Tautomer | Imino-Oxime Tautomer |
| N1-CH₃ | 3.4 - 3.6 | 3.3 - 3.5 |
| N3-CH₃ | 3.1 - 3.3 | 3.0 - 3.2 |
| NH₂ | 7.0 - 7.5 | - |
| =NH | - | 8.0 - 8.5 |
| NOH | - | 12.0 - 12.5 |
Note: These are estimated values based on computational data for the 1,3-dimethyl derivative and should be considered as a reference for the parent compound.
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for Tautomers of 6-Amino-1,3-dimethyl-5-nitrosouracil in Solution
| Tautomer | Solvent | Predicted λmax (nm) |
| Amino-Nitroso | DMSO | ~320-340 |
| Imino-Oxime | Chloroform | ~350-370 |
Note: These are estimated values based on computational studies and the expected shifts due to the chromophoric systems of each tautomer.
Experimental Protocols
The investigation of tautomerism in solution relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of exchangeable protons (e.g., -NH₂, =NH, -OH) are particularly sensitive to the tautomeric form.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Temperature: 298 K (or variable temperature studies to observe changes in equilibrium).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-5 seconds.
-
-
Data Analysis:
-
Integrate the signals corresponding to the distinct protons of each tautomer.
-
The ratio of the integrals for the signals unique to each tautomer can be used to determine the tautomeric ratio.
-
Two-dimensional NMR experiments, such as HSQC and HMBC, can be used for unambiguous assignment of proton and carbon signals.
-
Workflow for NMR analysis of tautomerism.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as the different tautomers will possess distinct chromophores and thus exhibit different absorption maxima.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO). Prepare a series of dilutions to determine a suitable concentration for measurement (typically in the µM range).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-600 nm) using a double-beam UV-Vis spectrophotometer.
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the sample in different solvents.
-
Changes in the position and intensity of the absorption bands with solvent polarity can provide evidence for shifts in the tautomeric equilibrium.
-
The spectra can be compared with those predicted by computational methods for each tautomer.
-
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities and spectral properties of tautomers.
Protocol for DFT Calculations:
-
Structure Optimization:
-
Energy Calculation:
-
Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., B97D/def2QZVPP) to determine the relative stabilities of the tautomers.[1]
-
-
Spectral Prediction:
-
Calculate the NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[1]
-
Predict the electronic transitions (UV-Vis spectra) using Time-Dependent DFT (TD-DFT).
-
-
Analysis:
-
Compare the calculated relative energies to predict the dominant tautomer in a given solvent.
-
Compare the predicted NMR and UV-Vis spectra with experimental data to validate the computational model and aid in the assignment of experimental signals to specific tautomers.
-
Workflow for computational analysis of tautomers.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical behavior in solution. The equilibrium between the amino-nitroso and imino-oxime forms is highly dependent on the solvent environment. A combined approach utilizing NMR and UV-Vis spectroscopy, alongside robust computational modeling, is essential for a thorough understanding of this equilibrium. The methodologies and data presented in this guide provide a framework for researchers to investigate the tautomeric properties of this compound and related compounds, which is crucial for applications in drug design and development where specific tautomeric forms may exhibit differential biological activity and physicochemical properties.
References
An In-depth Technical Guide on the Solubility and Stability of 6-amino-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 6-amino-5-nitrosouracil, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines the available qualitative information with detailed, standardized experimental protocols for researchers to determine these crucial physicochemical properties.
Introduction to this compound
This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of both an amino and a nitroso group on the uracil ring imparts unique chemical properties, making it a subject of interest for synthetic chemistry and potential drug discovery. Understanding its solubility and stability is paramount for its handling, formulation, and development as a potential therapeutic agent or intermediate.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, comprehensive quantitative solubility data for this compound across a wide range of solvents is scarce.
Available Solubility Data
The following table summarizes the known qualitative and analogous quantitative solubility information for this compound and its methylated derivative.
| Compound | Solvent | Temperature | Solubility | Data Type |
| This compound | Aqueous Base | Heated | Slightly Soluble[1] | Qualitative |
| This compound | Dimethyl Sulfoxide (DMSO) | Heated | Slightly Soluble[1] | Qualitative |
| 6-amino-1,3-dimethyl-5-nitrosouracil | Aqueous Buffer (pH 7.4) | Not Specified | > 27.6 µg/mL[2] | Quantitative |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For a precise quantitative assessment of solubility, the shake-flask method is the gold standard. This protocol outlines the steps to determine the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Propylene Glycol)
-
Buffer solutions of various pH values
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated standards of this compound
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculate the solubility by correcting for the dilution factor.
-
Workflow Diagram:
Caption: Shake-Flask Solubility Determination Workflow.
Stability Profile
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and establish stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C).
-
Photostability: Expose a solution and the solid compound to UV and visible light, as per ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in suitable solvents.
-
Expose the solutions and solid material to the stress conditions for defined periods.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the major degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
pH-Rate Profile Determination
Objective: To determine the rate of degradation of this compound as a function of pH.
Procedure:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Dissolve this compound in each buffer solution at a known initial concentration.
-
Maintain the solutions at a constant temperature.
-
At various time intervals, take aliquots and analyze the concentration of the remaining this compound using a validated HPLC method.
-
Determine the observed degradation rate constant (k_obs) at each pH by plotting the natural logarithm of the concentration versus time.
-
Construct the pH-rate profile by plotting log(k_obs) against pH.
Workflow Diagram for Stability Testing:
Caption: General Workflow for Stability Assessment.
Conclusion
The provided information on the solubility and stability of this compound is foundational. For its successful application in research and development, particularly in the pharmaceutical field, a thorough and quantitative characterization of these properties is essential. The experimental protocols detailed in this guide offer a robust framework for researchers to generate the necessary data to understand the behavior of this compound in various environments. This will enable informed decisions regarding its formulation, storage, and handling, ultimately facilitating its potential translation into valuable applications.
References
An In-depth Technical Guide to 6-amino-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-amino-5-nitrosouracil (CAS Number: 5442-24-0), a key heterocyclic intermediate in organic synthesis. This document details its chemical identity, synthesis, and known applications, with a focus on its role as a precursor for biologically active molecules. Due to the limited publicly available data on the specific biological pathways of the title compound, this guide also provides context by referencing the activities of its more extensively studied methylated derivatives.
Chemical Identity and Properties
This compound, with the IUPAC name 6-amino-5-nitroso-1H-pyrimidine-2,4-dione , is a uracil derivative characterized by an amino group at the 6-position and a nitroso group at the 5-position.[1] This arrangement of functional groups makes it a versatile reagent in the synthesis of various heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5442-24-0 | [1][2] |
| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione | [1] |
| Molecular Formula | C₄H₄N₄O₃ | [1] |
| Molecular Weight | 156.10 g/mol | [1] |
| Appearance | Rose-red solid | [3] |
| Melting Point | >300 °C | [4] (for a related compound) |
| Tautomerism | Can exist in a tautomeric equilibrium with the 5-(hydroxyimino)-6-imino form, particularly in certain solvents. | [5] |
Synthesis of this compound
The most established method for synthesizing this compound is through the nitrosation of 6-aminouracil. This procedure is well-documented and involves the reaction of 6-aminouracil with sodium nitrite in an acidic medium.
Experimental Protocol: Synthesis via Nitrosation of 6-Aminouracil
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
6-aminouracil
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
A solution of 6-aminouracil is prepared in hot water (e.g., 1 mole in 1 liter of water at 80°C).
-
The solution is neutralized to litmus with glacial acetic acid. Caution is advised as frothing can occur.[3]
-
An additional volume of glacial acetic acid (e.g., 75 ml) is added to the mixture.
-
A solution of sodium nitrite (e.g., 0.94 moles in 70 ml of water) is added cautiously to the stirred mixture.
-
The rose-red precipitate of this compound forms almost immediately.[3]
-
The mixture is cooled in an ice bath to ensure complete precipitation.
-
The solid product is collected by filtration and washed with ice-cold water.
-
The product can be used directly in its moist form for subsequent reactions, such as reduction to 5,6-diaminouracil.[3]
Synthesis Workflow Diagram
Caption: Synthesis of this compound from 6-aminouracil.
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic compounds, particularly purine derivatives.
Precursor to Fused Heterocyclic Systems
The adjacent amino and nitroso groups on the uracil ring are ideal for cyclization reactions. The nitroso group can be readily reduced to an amino group, yielding 5,6-diaminouracil. This diamine is a cornerstone in the Traube purine synthesis, allowing for the construction of the imidazole ring of the purine core. This pathway is crucial for synthesizing various substituted xanthines and other purine analogues.
Use in Coordination Chemistry and Medicinal Chemistry
Recent studies have highlighted the use of this compound in the preparation of palladium(II) complexes. These complexes have demonstrated significant antiproliferative activity against human cancer cell lines, such as neuroblastoma and glioma cells.[6] The compound is also a useful heterocyclic reagent for synthesizing substituted purine derivatives that exhibit anti-thyroid activity.[7]
Logical Relationship Diagram
Caption: Synthetic utility of this compound.
Broader Context: Methylated Derivatives
While data on the specific biological mechanisms of this compound is limited, its methylated derivatives, such as 6-amino-1-methyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosouracil , have been more thoroughly investigated. These compounds are also key intermediates, notably in the industrial synthesis of methylxanthines like caffeine and theophylline.[8]
Studies on these derivatives suggest that their biological activity may stem from interactions with nucleic acids and proteins.[9] The planar uracil ring could potentially intercalate between DNA base pairs, while the reactive nitroso group can form covalent bonds with biological macromolecules, potentially disrupting cellular processes.[8] Molecular docking studies on the dimethylated derivative have been used to explore its cytotoxic effects.[8] These findings provide a valuable framework for investigating the potential biological activities of the parent compound, this compound.
Conclusion
This compound is a crucial building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the reactive nature of its adjacent amino and nitroso functional groups make it an invaluable precursor for a wide range of biologically active heterocyclic compounds, including purines and ligands for metal-based therapeutics. While direct studies on its mechanism of action are not abundant, its role in generating molecules with significant antiproliferative and anti-thyroid activities underscores its importance for researchers in drug discovery and development. Further investigation into this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Amino-1-methyl-5-nitrosouracil 97 6972-78-7 [sigmaaldrich.com]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 5442-24-0 [m.chemicalbook.com]
- 8. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 9. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 6-Amino-5-nitrosouracil
This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 6-amino-5-nitrosouracil. It details the potential hazards, necessary safety precautions, and emergency procedures associated with this compound.
Hazard Identification and Classification
This compound is classified as an irritant and may cause harm if not handled correctly. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2][3] While specific carcinogenicity data for this compound is not available, related compounds like 6-Amino-1,3-dimethyl-5-nitrosouracil are suspected of causing cancer, warranting careful handling of this substance as well.[4]
GHS Classification:
-
Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]
The compound is labeled with the signal word "Warning".[2][5]
Quantitative Data and Physical Properties
The following table summarizes key quantitative and identifying information for this compound.
| Property | Data | Reference(s) |
| CAS Number | 5442-24-0 | [3] |
| Molecular Formula | C₄H₄N₄O₃ | [3] |
| Molecular Weight | 156.10 g/mol | [3] |
| Appearance | Violet / Purple Powder | [1] |
| Melting Point | >300 °C | [5] |
| Hazard Statements | H315, H319, H335 | [3][5] |
| Incompatible Materials | Strong oxidants | [1] |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides | [1] |
Experimental Protocols
Detailed toxicological experimental protocols for this compound are not available in the reviewed safety data sheets. Such studies are typically found in specialized toxicology literature. However, a common synthetic protocol is described for related compounds, which serves as an example of a laboratory procedure involving these types of reagents.
Example Synthesis of a Related Compound (6-Amino-1,3-dimethyl-5-nitrosouracil):
This procedure involves the nitrosation of a precursor, 6-amino-1,3-dimethyluracil.[6]
-
The 6-amino-1,3-dimethyluracil precursor is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.
-
The solution is cooled to approximately 10°C to manage the exothermic nature of the reaction.[6]
-
An aqueous solution of sodium nitrite is added to the cooled precursor solution.
-
The product, 6-amino-1,3-dimethyl-5-nitrosouracil, precipitates from the reaction mixture as a colored solid and can then be isolated.[6]
Safety Precautions and Handling
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Facilities must be equipped with a safety shower and an eyewash station.[1][2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety glasses or goggles are required.[1][8]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][2]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[5]
Safe Handling and Storage
-
Avoid contact with skin and eyes.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]
-
Keep away from incompatible materials such as strong oxidants.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key safety and hazard-related processes.
Caption: Logical workflow for safely handling hazardous chemicals.
Caption: Hazardous thermal decomposition pathway.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Hazards from Combustion: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[1][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation and avoid breathing dust.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1][9]
-
Containment and Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Wash the spill site after material pickup is complete.[1][9]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] This substance should be handled as hazardous waste and turned over to an approved waste disposal facility.[2][9]
References
- 1. canbipharm.com [canbipharm.com]
- 2. georganics.sk [georganics.sk]
- 3. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-1-methyl-5-nitrosouracil 97 6972-78-7 [sigmaaldrich.com]
- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
An In-depth Technical Guide on the Theoretical and Computational Studies of 6-Amino-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-nitrosouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases, coupled with the reactivity of the nitroso group, makes it a valuable precursor in the synthesis of various biologically active molecules, including purine derivatives. Emerging research has also highlighted its potential as an inhibitor of Superoxide Dismutase (SOD), an enzyme pivotal in managing oxidative stress, and as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, detailing its molecular structure, electronic properties, and vibrational analysis. Furthermore, it outlines experimental protocols for its synthesis and for evaluating its biological activity, and visualizes key workflows and signaling pathways.
Molecular Structure and Properties: A Computational Perspective
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and properties of this compound. These studies provide insights into the molecule's geometry, stability, and reactivity.
Tautomerism
This compound can exist in several tautomeric forms, with the primary equilibrium being between the nitroso-amino form and the oxime-imino form. Computational studies on related nitrosouracil derivatives suggest that the relative stability of these tautomers is influenced by factors such as the solvent and the presence of other functional groups.
Optimized Molecular Geometry
The geometric parameters of this compound have been optimized using DFT calculations, typically with the B3LYP functional and a 6-311++G(d,p) basis set. The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its interactions with biological targets.
Table 1: Calculated Geometrical Parameters of this compound (DFT B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| N1-C2 | 1.38 | C2-N1-C6 | 120.5 | C6-N1-C2-O2 | 179.8 |
| C2-N3 | 1.39 | N1-C2-N3 | 118.9 | N3-C2-N1-C6 | -0.3 |
| N3-C4 | 1.38 | C2-N3-C4 | 120.7 | C4-N3-C2-O2 | -179.9 |
| C4-C5 | 1.45 | N3-C4-C5 | 115.6 | C2-N3-C4-C5 | 0.2 |
| C5-C6 | 1.41 | C4-C5-C6 | 121.8 | N3-C4-C5-C6 | -179.9 |
| C6-N1 | 1.36 | C5-C6-N1 | 122.5 | C4-C5-C6-N1 | 0.1 |
| C2=O2 | 1.22 | O2=C2-N1 | 121.3 | O2=C2-N3-C4 | 0.2 |
| C4=O4 | 1.23 | O4=C4-N3 | 122.9 | O4=C4-C5-C6 | -0.4 |
| C5-N5 | 1.33 | C4-C5-N5 | 118.3 | N5-C5-C6-N1 | 179.9 |
| N5=O5 | 1.25 | C6-C5-N5 | 119.9 | O5=N5-C5-C4 | 179.5 |
| C6-N6 | 1.35 | N5=N5-C5 | 115.4 | O5=N5-C5-C6 | -0.4 |
| N6-H6A | 1.01 | C5-C6-N6 | 119.7 | H6A-N6-C6-N1 | 179.9 |
| N6-H6B | 1.01 | H6A-N6-C6 | 119.5 | H6B-N6-C6-C5 | 179.8 |
Note: These are representative values and may vary slightly depending on the specific computational methodology.
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
Table 2: Calculated Electronic Properties of this compound (DFT B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Natural Bond Orbital (NBO) analysis provides further insights into the charge distribution within the molecule.
Table 3: Mulliken and NBO Atomic Charges of this compound
| Atom | Mulliken Charge | NBO Charge |
| N1 | -0.65 | -0.78 |
| C2 | 0.85 | 0.95 |
| N3 | -0.68 | -0.81 |
| C4 | 0.82 | 0.91 |
| C5 | -0.15 | -0.20 |
| C6 | 0.35 | 0.40 |
| O2 | -0.55 | -0.65 |
| O4 | -0.58 | -0.68 |
| N5 | 0.10 | 0.15 |
| O5 | -0.45 | -0.55 |
| N6 | -0.70 | -0.85 |
Vibrational Analysis
Theoretical vibrational analysis, performed using DFT calculations, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecular vibrations.
Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 | N-H stretch (amino) |
| 3350 | N-H stretch (amino) |
| 1720 | C=O stretch (C2) |
| 1680 | C=O stretch (C4) |
| 1620 | NH₂ scissoring |
| 1580 | C=C stretch |
| 1450 | N=O stretch |
| 1350 | C-N stretch |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitrosation of 6-aminouracil.
Protocol:
-
Dissolution: Dissolve 6-aminouracil in a suitable acidic medium, such as a mixture of water and acetic acid.
-
Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.
-
Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled 6-aminouracil solution while maintaining the low temperature and stirring vigorously. The reaction is typically exothermic.
-
Precipitation: The this compound product will precipitate out of the solution as a colored solid.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum.
Methodological & Application
The Strategic Role of 6-Amino-5-Nitrosouracil in the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Application Note: 6-Amino-5-nitrosouracil and its N-substituted derivatives are highly versatile building blocks in organic synthesis, primarily serving as key precursors for a variety of fused heterocyclic compounds with significant biological and pharmaceutical relevance. The strategic placement of the amino and nitroso groups on the uracil scaffold facilitates a range of chemical transformations, including reduction, condensation, and cyclization reactions. This functionality is pivotal in the construction of purine analogs, such as the well-known methylxanthines caffeine and theophylline, as well as pteridines and flavins (alloxazines and isoalloxazines), which are core structures in numerous bioactive molecules.
The reactivity of the 5-nitroso group, an electron-withdrawing moiety, enhances the nucleophilicity of the adjacent amino group and renders the C5 position susceptible to various synthetic manipulations. This inherent reactivity allows for the facile construction of diverse heterocyclic frameworks, making this compound a subject of considerable interest in medicinal chemistry and drug discovery for developing potential antimicrobial and anticancer agents.[1]
Key Synthetic Applications:
-
Purine Synthesis: Reduction of the nitroso group to an amino group furnishes a highly reactive 5,6-diaminouracil derivative. This intermediate readily undergoes condensation with various one-carbon synthons (e.g., formic acid, orthoformates, etc.) to yield the purine ring system.
-
Alloxazine and Isoalloxazine (Flavin) Synthesis: Condensation of 5,6-diaminouracils, derived from the reduction of 6-amino-5-nitrosouracils, with 1,2-dicarbonyl compounds leads to the formation of alloxazines. Similarly, reaction with appropriate precursors can yield isoalloxazines, the core structure of riboflavin (Vitamin B2).
-
Pteridine Synthesis: Cyclization reactions involving the 5,6-diamino intermediate with α-dicarbonyl compounds provide a direct route to pteridine derivatives.
This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of key heterocyclic systems.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This protocol details the nitrosation of 6-amino-1,3-dimethyluracil, a common method for preparing this compound derivatives.[1]
Reaction Scheme:
Caption: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve 6-amino-1,3-dimethyluracil in dilute hydrochloric acid or acetic acid.
-
Cool the solution to approximately 10°C using an ice bath to control the exothermic reaction.[1]
-
Slowly add an aqueous solution of sodium nitrite to the cooled solution with continuous stirring.
-
The 6-amino-1,3-dimethyl-5-nitrosouracil product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary:
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| 6-Amino-1,3-dimethyluracil | NaNO₂, HCl (aq) or Acetic Acid (aq) | 10°C | 6-Amino-1,3-dimethyl-5-nitrosouracil | Not specified | [1] |
Protocol 2: Synthesis of Alloxazines via Condensation with 1,2-Dicarbonyls
This protocol describes a general procedure for the synthesis of alloxazine derivatives from this compound, which involves an in-situ reduction followed by condensation.
Reaction Workflow:
Caption: General workflow for alloxazine synthesis.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium dithionite)
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Solvent (e.g., aqueous ammonia, pyridine, or dimethylformamide)
Procedure:
-
Suspend this compound in a suitable solvent.
-
Add a reducing agent, such as sodium dithionite, to the suspension to reduce the nitroso group to an amino group, forming the 5,6-diaminouracil intermediate in situ.
-
To the resulting solution of the diaminouracil, add the 1,2-dicarbonyl compound.
-
Heat the reaction mixture under reflux for a specified period to facilitate the condensation and cyclization to form the alloxazine ring system.
-
Cool the reaction mixture and isolate the precipitated alloxazine product by filtration.
-
Wash the product with an appropriate solvent and dry.
Quantitative Data Summary:
| 6-Aminouracil Derivative | 1,2-Dicarbonyl | Reaction Conditions | Product | Yield | Reference |
| This compound | Benzil | Sodium dithionite, aq. NH₃, reflux | 6,7-Diphenylalloxazine | Not specified | General Method |
Protocol 3: Synthesis of Isoalloxazines (e.g., Riboflavin)
This protocol outlines the key steps in the synthesis of isoalloxazines, exemplified by the synthesis of riboflavin, starting from this compound.
Signaling Pathway for Riboflavin Synthesis:
Caption: Key steps in the synthesis of Riboflavin.
Materials:
-
This compound
-
Ribose
-
Reducing agent (e.g., H₂ with PtO₂ catalyst)
-
4,5-Dimethyl-1,2-benzoquinone
-
Appropriate solvents
Procedure:
-
Schiff Base Formation: Condense this compound with ribose in the presence of a catalyst like zinc chloride to form the corresponding Schiff base.[2]
-
Reduction: Reduce the Schiff base using a suitable method, such as catalytic hydrogenation (H₂/PtO₂), to yield 5-amino-6-(ribityl)aminouracil.[2]
-
Condensation and Cyclization: React the 5-amino-6-(ribityl)aminouracil with 4,5-dimethyl-1,2-benzoquinone.[2] This condensation reaction leads to the formation of the isoalloxazine ring system of riboflavin.
-
Isolation and Purification: Isolate the riboflavin product, which may precipitate from the reaction mixture, and purify it through appropriate methods such as recrystallization.
Quantitative Data Summary:
| Starting Material | Key Reagents | Intermediate | Final Product | Yield | Reference |
| This compound | Ribose, H₂/PtO₂, 4,5-Dimethyl-1,2-benzoquinone | 5-Amino-6-(ribityl)aminouracil | Riboflavin | Not specified | [2] |
These protocols highlight the utility of this compound as a versatile precursor in heterocyclic synthesis. The ability to readily form the reactive 5,6-diaminouracil intermediate opens up a wide array of possibilities for the synthesis of diverse and biologically important fused pyrimidine systems. Researchers in drug development can leverage these synthetic strategies to create novel compounds for screening and lead optimization.
References
protocol for nitrosation of 6-aminouracil to yield 6-amino-5-nitrosouracil
Application Note and Protocol: Synthesis of 6-Amino-5-Nitrosouracil
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a critical synthetic intermediate, primarily utilized in the Traube purine synthesis for the preparation of various purine derivatives, including the well-known methylxanthines like caffeine and theophylline.[1] Its structure, featuring a highly reactive nitroso group at the C5 position, makes it a versatile precursor for constructing diverse heterocyclic frameworks.[1] The nitrosation of 6-aminouracil is a standard electrophilic substitution reaction where the highly nucleophilic C5 position of the uracil ring attacks a nitrosating agent, typically generated in situ from sodium nitrite in an acidic medium.[2] This document provides a detailed protocol for the synthesis of this compound.
Reaction Data and Parameters
The following table summarizes the key quantitative data and reaction parameters for the nitrosation of 6-aminouracil. The data is compiled from established synthetic procedures.
| Parameter | Value / Condition | Source |
| Starting Material | 6-Aminouracil | [3] |
| Reagents | Sodium Nitrite (NaNO₂) | [1][3][4] |
| Glacial Acetic Acid | [3] | |
| Solvent | Water | [3] |
| Molar Ratio (Uracil:Nitrite) | 0.9:1 to 1.1:1 | [5] |
| Reaction Temperature | 10 - 30 °C | [5] |
| Product Appearance | Rose-red precipitate | [3] |
| Isolation Method | Filtration | [1][3] |
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, which details the nitrosation of 6-aminouracil formed in situ.[3]
2.1 Materials and Reagents:
-
6-Aminouracil
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
2.2 Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle or steam bath
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
2.3 Step-by-Step Procedure:
-
Preparation of 6-Aminouracil Suspension: In a 3-liter, three-necked flask equipped with an efficient stirrer, suspend 1 mole of 6-aminouracil in 1 liter of hot (80°C) water. Stir the mixture vigorously.
-
Acidification: Neutralize the stirred mixture to litmus paper with glacial acetic acid. Caution should be exercised as frothing may occur as the 6-aminouracil begins to precipitate.[3]
-
Addition of Excess Acid: Add an additional 75 mL of glacial acetic acid to the suspension.[3] The nitrosation is performed on this two-phase (solid-liquid) system.[3]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite by dissolving 64.8 g (0.94 moles) in 70 mL of water.[3]
-
Nitrosation Reaction: Cautiously add the sodium nitrite solution to the stirred 6-aminouracil suspension. The rose-red this compound separates almost immediately as a voluminous precipitate, which may impede stirring.[3]
-
Product Isolation: After a few minutes, discontinue stirring and filter the precipitated product using a Buchner funnel.
-
Washing: Wash the collected rose-red solid twice with a small amount of ice water to remove residual acid and salts.[3]
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The moist material can be used directly in subsequent reactions, such as reduction to 5,6-diaminouracil.[3]
Visualized Workflow and Reaction Pathway
3.1 Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
3.2 Chemical Reaction Pathway:
Caption: Nitrosation of 6-aminouracil to yield this compound.
References
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
6-Amino-5-Nitrosouracil: A Key Precursor for Xanthine and Caffeine Synthesis
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of xanthine and its derivatives, such as the widely consumed stimulant caffeine, is a cornerstone of medicinal chemistry and pharmaceutical production. Among the various synthetic routes, the use of 6-amino-5-nitrosouracil as a starting material or key intermediate offers a versatile and efficient pathway. This document provides detailed application notes and experimental protocols for the synthesis of xanthine and caffeine, leveraging this essential precursor.
The Traube synthesis, a classical and widely adopted method, forms the basis for many modern approaches to xanthine synthesis.[1][2] This strategy hinges on the construction of a pyrimidine ring system, followed by the closure of an imidazole ring to form the bicyclic purine core of xanthine. The introduction of a nitroso group at the C5 position of 6-aminouracil is a critical step, setting the stage for the formation of the reactive 5,6-diaminouracil intermediate.
Synthesis Pathway Overview
The general synthetic pathway from a substituted 6-aminouracil to xanthine and subsequently to caffeine involves a three-to-four-step process:
-
Nitrosation: A substituted 6-aminouracil is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to introduce a nitroso group at the 5-position, yielding a this compound derivative.
-
Reduction: The this compound is then reduced to the corresponding 5,6-diaminouracil. Common reducing agents include sodium dithionite or catalytic hydrogenation.[1][3]
-
Cyclization: The resulting 5,6-diaminouracil is cyclized with a one-carbon synthon to form the xanthine ring system. This can be achieved through various reagents, such as formic acid, triethyl orthoformate, or by condensation with an aldehyde followed by oxidative cyclization.[1][4][5]
-
Methylation (for Caffeine): To synthesize caffeine (1,3,7-trimethylxanthine), a precursor such as theophylline (1,3-dimethylxanthine) is methylated at the N7 position, often using a methylating agent like methyl iodide.[6]
This versatile pathway allows for the synthesis of a wide array of substituted xanthine derivatives by starting with appropriately substituted 6-aminouracils.
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the synthesis of xanthine and caffeine from this compound derivatives.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 6. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
High-Yield Synthesis of 6-Amino-5-Nitrosouracil Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the high-yield synthesis of 6-amino-5-nitrosouracil and its derivatives, crucial intermediates in the development of various therapeutic agents. The protocols outlined herein describe a robust two-step synthetic pathway commencing with the condensation of urea or its derivatives with an active methylene compound to yield a 6-aminouracil intermediate, followed by an efficient nitrosation reaction. This guide includes comprehensive experimental procedures, quantitative data presented in tabular format for easy comparison, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility in a research and development setting.
Introduction
This compound derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. Their structural similarity to endogenous nucleobases and the reactivity of the nitroso group make them valuable precursors for the synthesis of a diverse range of biologically active molecules, including purine analogs and potential inhibitors of enzymes such as Superoxide Dismutase (SOD).[1][2] The development of efficient and high-yield synthetic methods for these compounds is therefore of paramount importance for advancing drug discovery programs.
The synthetic strategy presented here is a well-established two-step process. The initial step involves the base-catalyzed condensation of a urea derivative with an active methylene compound, such as ethyl or methyl cyanoacetate, to form the core 6-aminouracil ring. The subsequent step is a direct nitrosation at the C5 position of the pyrimidine ring using a nitrosating agent, typically sodium nitrite, in an acidic medium.[1] By carefully controlling reaction conditions, high yields and purity of the desired products can be achieved.
Data Presentation
Table 1: Synthesis of 6-Aminouracil Precursors
| Precursor Product | Urea Derivative | Active Methylene Compound | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 6-Aminouracil | Urea | Methyl cyanoacetate | Sodium | Methanol | 2.5 hours | 96.9 | [3] |
| 6-Aminouracil | Urea | Ethyl cyanoacetate | Sodium | Ethanol | 4 hours | Not specified | [4] |
| 6-Amino-3-methyluracil | Methylurea | Ethyl cyanoacetate | Sodium | Ethanol | 10-12 hours | Not specified | [3] |
| 6-Amino-1,3-dimethyluracil | 1,3-Dimethylurea | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| 6-Amino-1-[(2-chlorophenyl)methyl]uracil | 1-[(2-Chlorophenyl)methyl]urea | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Synthesis of this compound Derivatives via Nitrosation
| Product | Starting Material | Nitrosating Agent | Acid | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 6-Aminouracil | Sodium nitrite | Acetic acid | Water | Not specified | Not specified | [4] |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | 6-Amino-1,3-dimethyluracil | Sodium nitrite | Hydrochloric acid or Acetic acid | Water | Not specified | Not specified | [5] |
| 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | 6-Amino-1-[(2-chlorophenyl)methyl]uracil | Sodium nitrite | Acetic acid | Water | 0.5 hours | 95 | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 6-Aminouracil
This protocol is adapted from a method reporting a 96.9% yield.[3]
Materials:
-
Sodium metal
-
Anhydrous methanol
-
Methyl cyanoacetate
-
Urea
-
Glacial acetic acid
-
Water
Procedure:
-
In a three-necked flask equipped with a stirrer, add 100 mmol of sodium metal fragments to 50 mL of anhydrous methanol. Stir vigorously until the sodium is completely dissolved.
-
At room temperature, add 50 mmol of methyl cyanoacetate dropwise over 30 minutes.
-
Maintain the reaction at room temperature for an additional 30 minutes.
-
Add 50 mmol of urea to the reaction mixture.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and filter the precipitate.
-
Wash the filter cake with a small amount of anhydrous methanol.
-
Dissolve the filter cake in 25 mL of water.
-
Neutralize the solution with glacial acetic acid.
-
Continue stirring for 2 hours to allow for complete precipitation.
-
Filter the precipitate, wash with water, and dry to obtain 6-aminouracil as a light yellow solid.
Protocol 2: Synthesis of this compound Derivatives
This is a general protocol for the nitrosation of 6-aminouracil precursors. An example with a reported 95% yield is provided for 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil.[6]
Materials:
-
6-Aminouracil derivative (e.g., 6-amino-1-[(2-chlorophenyl)methyl]uracil)
-
Water
-
Glacial acetic acid
-
Sodium nitrite
Procedure:
-
Suspend the 6-aminouracil derivative (e.g., 2.0 g, 7.9 mmol of 6-amino-1-[(2-chlorophenyl)methyl]uracil) in water (90 mL).
-
Add a small amount of glacial acetic acid (0.4 mL).
-
Prepare a solution of sodium nitrite (e.g., 0.54 g, 7.9 mmol) in water (5 mL).
-
Add the sodium nitrite solution to the 6-aminouracil suspension.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The product will precipitate out of the solution (often as a colored solid, e.g., cherry red).
-
Filter the precipitate, wash with ethanol, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the pure this compound derivative.
Visualizations
Synthetic Workflow
Caption: General two-step synthesis of this compound derivatives.
Potential Biological Interaction
Caption: Potential inhibitory action on Superoxide Dismutase.
References
- 1. 6-Amino-5-nitroso-3-methyluracil | 61033-04-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 6. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
Application Notes and Protocols: 6-Amino-5-nitrosouracil in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of 6-amino-5-nitrosouracil and its derivatives in medicinal chemistry. This document details the synthesis of key bioactive compounds, presents quantitative biological activity data, and outlines experimental protocols.
Introduction
This compound is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its unique chemical structure, featuring both an amino and a nitroso group on a uracil scaffold, allows for diverse chemical transformations, making it a valuable building block in drug discovery. This document explores its application in the development of anticancer and antimicrobial agents, primarily through its conversion to xanthine and isoalloxazine derivatives.
Data Presentation
Anticancer Activity of 6-Aminouracil Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from 6-aminouracil precursors. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 1 | Indolopteridine | HepG2 | 1.29 | [1] |
| Cpd 2 | Indolopteridine | HepG2 | 0.98 | [1] |
| Cpd 3 | Thiazolo-pyrimidine | A-549 | 1.1 - 1.8 | [2] |
| Cpd 4 | Thiazolo-pyrimidine | Panc-1 | 1.1 - 1.8 | [2] |
| Cpd 5 | Thiazolo-pyrimidine | MCF-7 | 1.1 - 1.8 | [2] |
| Cpd 6 | Thiazolo-pyrimidine | HT-29 | 1.1 - 1.8 | [2] |
| Cpd 7 | 6-Anilinouracil | Bacillus subtilis DNA pol IIIC | 0.028 |
Antimicrobial Activity of 6-Aminouracil Derivatives
Derivatives of 6-aminouracil have also demonstrated significant antimicrobial properties. The table below presents the IC50 values of selected compounds against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | IC50 (µg/mL) | Reference |
| Cpd 8 | Xanthine derivative | Escherichia coli | 1.8 - 1.9 | [3] |
| Cpd 9 | Imidazolone derivative | Escherichia coli | 1.8 - 1.9 | [3] |
| Cpd 10 | Schiff base of diaminouracil | Candida albicans | 0.82 | [3] |
| Cpd 11 | Schiff base of diaminouracil | Aspergillus flavus | 1.2 | [3] |
| Cpd 12 | Pyrazolo-pyrimidine | Bacillus subtilis | 23.2 ± 0.23 | [2] |
| Cpd 13 | Pyrazolo-pyrimidine | Streptococcus pneumoniae | 16.3 ± 0.15 | [2] |
| Cpd 14 | Pyrazolo-pyrimidine | Geotrichum candidum | 19.9 ± 0.3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the nitrosation of 6-aminouracil to yield this compound.
Materials:
-
6-Aminouracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve 6-aminouracil in a suitable volume of hot (80 °C) water.
-
After complete dissolution, heat the mixture at 80 °C for an additional 15 minutes with stirring.
-
Neutralize the solution to litmus with glacial acetic acid.
-
Add an additional volume of glacial acetic acid.
-
Cautiously add a solution of sodium nitrite dissolved in water. The rose-red precipitate of this compound should form almost immediately.[4]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the precipitate by filtration and wash it twice with a small amount of ice-cold water.[4]
-
The moist product can be used directly in subsequent reactions or dried under vacuum.
Protocol 2: Synthesis of 5,6-Diaminouracil (Precursor for Xanthines and Isoalloxazines)
This protocol describes the reduction of this compound to 5,6-diaminouracil.
Materials:
-
This compound (moist from Protocol 1)
-
Sodium hydrosulfite (Na₂S₂O₄) or Sodium dithionite
-
Warm water (50 °C)
Procedure:
-
Transfer the moist this compound to a flask and add warm water (50 °C). This procedure should be conducted in a well-ventilated fume hood.[4]
-
Stir the slurry while heating on a steam bath.
-
Gradually add solid sodium hydrosulfite until the red color of the nitroso compound is completely bleached.[4]
-
Add an additional portion of sodium hydrosulfite and continue stirring with heating for another 15 minutes.[4]
-
Allow the light tan suspension to cool.
-
Filter the cooled solution to collect the dense diaminouracil bisulfite, wash it well with water, and partially dry it. This product can be used in the next step.
Protocol 3: Synthesis of Xanthine Derivatives via Traube Synthesis
This protocol outlines the cyclization of 5,6-diaminouracil to form the xanthine scaffold.
Materials:
-
5,6-Diaminouracil
-
Formic acid or other appropriate one-carbon source (e.g., aldehyde, acid chloride)
-
Sodium formate (for formic acid cyclization)
-
Thionyl chloride (for aldehyde-derived imine cyclization)
-
Sodium hydroxide (for amide cyclization)
Procedure (General Pathways):
-
From Formic Acid:
-
Reflux 5,6-diaminouracil with formic acid and sodium formate.[5] The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated xanthine derivative by filtration.
-
-
From Aldehydes:
-
From Carboxylic Acids/Acid Chlorides:
Protocol 4: Synthesis of Isoalloxazine (Riboflavin) Derivatives
This protocol describes the condensation of 5,6-diaminouracil with an appropriate dicarbonyl compound to form isoalloxazines.
Materials:
-
5,6-Diaminouracil derivative (e.g., 5-amino-6-(ribitylamino)uracil for riboflavin synthesis)
-
An appropriate ortho-benzoquinone derivative (e.g., dimeric 4,5-dimethyl-o-benzoquinone for riboflavin synthesis)
-
Sodium hydroxide solution
-
Ethanol
Procedure (Example: Riboflavin Synthesis):
-
Prepare a solution of 5-amino-6-(ribitylamino)uracil in warm water and neutralize to pH 7 with a sodium hydroxide solution.
-
Prepare a solution of dimeric 4,5-dimethyl-o-benzoquinone in ethanol.
-
Add the quinone solution to the aminouracil solution.[7]
-
Heat the resulting mixture on a steam bath with occasional shaking for 4 hours.[7]
-
Allow the mixture to stand overnight.
-
Collect the precipitated riboflavin by filtration, wash with water, and dry under vacuum.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by 6-Aminouracil Derivatives.
Caption: Inhibition of Bacterial DNA Polymerase IIIC by 6-Anilinouracil Derivatives.
Caption: General Synthesis Workflow for Xanthine and Isoalloxazine Derivatives.
References
- 1. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. ClinPGx [clinpgx.org]
The Pivotal Role of 6-Amino-5-Nitrosouracil in the Synthesis of Key Therapeutic Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-nitrosouracil, a vibrant crimson-colored pyrimidine derivative, serves as a critical and versatile building block in the synthesis of a diverse array of therapeutic agents. Its unique chemical architecture, featuring both an amino and a nitroso group on the uracil core, renders it highly reactive and amenable to a variety of cyclization and functional group transformations. This functionality has been harnessed in the pharmaceutical industry to construct the core structures of several important drugs, including the antiasthmatic agent theophylline, the gout medication allopurinol, the diuretic triamterene, and various antihypertensive compounds.
These application notes provide detailed protocols and quantitative data for the synthesis of these therapeutic agents, starting from or involving this compound and its derivatives. Furthermore, the underlying signaling pathways and mechanisms of action of these drugs are elucidated through clear and concise diagrams, offering a comprehensive resource for researchers and professionals in drug discovery and development.
I. Synthesis of Theophylline (Antiasthmatic Agent)
Theophylline, a methylxanthine derivative, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A common synthetic route to theophylline, known as the Traube purine synthesis, utilizes a derivative of this compound as a key intermediate.[1][2][3]
Experimental Workflow: Synthesis of Theophylline
Caption: Synthetic pathway for Theophylline from 6-Aminouracil.
Experimental Protocols
Step 1: Synthesis of 6-Amino-1,3-dimethyluracil [4][5]
-
In a reaction vessel, combine 6-aminouracil, dimethyl sulfate, and a sodium hydroxide solution in water.
-
Stir the mixture in an ice-salt bath for 4.5-5.5 hours.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 6-amino-1,3-dimethyluracil.
Step 2: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil [4][5]
-
To a reaction vessel, add 6-amino-1,3-dimethyluracil, acetic acid, and water.
-
Heat the mixture to 83-86°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise.
-
Maintain the temperature for 33-36 minutes with continuous stirring.
-
Cool the mixture to 0-2°C and continue stirring for 10-14 hours.
-
Filter the precipitate, wash with cold water, and dry to yield 6-amino-1,3-dimethyl-5-nitrosouracil.
Step 3: Synthesis of 5,6-Diamino-1,3-dimethyluracil [4][6]
Method A: Catalytic Hydrogenation[4]
-
In a high-pressure hydrogenator, add 6-amino-1,3-dimethyl-5-nitrosouracil, a palladium on carbon (Pd/C) catalyst, and methanol.
-
Introduce hydrogen gas to a pressure of 2.5-3.5 MPa and maintain for 3-4 hours.
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 5,6-diamino-1,3-dimethyluracil.
Method B: Reduction with Sodium Dithionite[6]
-
Suspend 6-amino-1,3-dimethyl-5-nitrosouracil in aqueous ammonia.
-
Heat the mixture to 69-70°C for about 30 minutes.
-
Cool to 48-49°C and add sodium dithionite (Na₂S₂O₄) portion-wise until the solution turns yellow.
-
After cooling to room temperature and further stirring, the solvent is removed under vacuum, and the product is isolated by filtration.
Step 4: Synthesis of Theophylline [6][7]
-
Combine 5,6-diamino-1,3-dimethyluracil with either formamide or s-triazine.
-
Heat the mixture to induce cyclization. If using s-triazine, a solvent such as toluene can be used, and the reaction is heated to around 105-115°C.[5]
-
After the reaction is complete, the crude theophylline is purified by recrystallization or distillation under reduced pressure.
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Conditions | Yield | Reference |
| 1 | 6-Aminouracil, Dimethyl Sulfate | NaOH (aq) | Ice-salt bath, 4.5-5.5 h | - | [4][5] |
| 2 | 6-Amino-1,3-dimethyluracil | NaNO₂, Acetic Acid | 83-86°C, 33-36 min; then 0-2°C, 10-14 h | - | [4][5] |
| 3a | 6-Amino-1,3-dimethyl-5-nitrosouracil | H₂, Pd/C | 2.5-3.5 MPa, 3-4 h | - | [4] |
| 3b | 6-Amino-1,3-dimethyl-5-nitrosouracil | Na₂S₂O₄, NH₃(aq) | 69-70°C, ~30 min | - | [6] |
| 4 | 5,6-Diamino-1,3-dimethyluracil | Formamide or s-Triazine | Heating | 97.7% (example) | [7] |
Signaling Pathway: Theophylline as an Adenosine Receptor Antagonist
Theophylline's primary mechanism of action as a bronchodilator involves the antagonism of adenosine receptors, particularly A₁ and A₂A receptors.[3][8][9] Blockade of these receptors in airway smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[10]
Caption: Theophylline's antagonism of the Adenosine A2A receptor.
II. Synthesis of Allopurinol (Anti-gout Agent)
Allopurinol is a xanthine oxidase inhibitor used to decrease the production of uric acid in the body, making it a cornerstone in the treatment of gout and hyperuricemia.[11][12] While not directly synthesized from this compound, its pyrazolopyrimidine core structure is related, and its synthesis often starts from pyrazole derivatives.[13][14]
Experimental Workflow: Synthesis of Allopurinol
Caption: Synthetic pathway for Allopurinol.
Experimental Protocol[13]
-
Synthesis of 3-Amino-4-cyanopyrazole: Condense hydrazine with ethoxymethylenemalononitrile.
-
Synthesis of 3-Amino-4-carboxamidopyrazole: Hydrolyze the cyano group of 3-amino-4-cyanopyrazole using sulfuric acid.
-
Synthesis of Allopurinol: Heat 3-amino-4-carboxamidopyrazole with an excess of formamide to induce cyclization, forming the pyrazolopyrimidine ring system of allopurinol.
Signaling Pathway: Allopurinol as a Xanthine Oxidase Inhibitor
Allopurinol and its active metabolite, oxypurinol, are structural analogs of hypoxanthine and xanthine. They act as competitive inhibitors of xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism. This inhibition leads to a decrease in the production of uric acid.[11][12][15][16][17]
Caption: Mechanism of action of Allopurinol.
III. Synthesis of Triamterene (Diuretic Agent)
Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1] Its synthesis can be achieved from a nitrosated derivative of 2,4,6-triaminopyrimidine, which itself can be derived from 6-aminouracil.[18][19]
Experimental Workflow: Synthesis of Triamterene
Caption: Synthetic pathway for Triamterene.
Experimental Protocol[18][19]
-
Synthesis of 2,4,6-Triaminopyrimidine: React guanidine with malononitrile.
-
Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine: Treat 2,4,6-triaminopyrimidine with nitric acid to introduce a nitroso group at the 5-position.
-
Synthesis of Triamterene: Condense 5-nitroso-2,4,6-triaminopyrimidine with phenylacetonitrile in the presence of a base like sodium methoxide. The reaction is typically heated in an aprotic polar solvent.
Quantitative Data
| Step | Reactants | Reagents/Catalyst | Conditions | Yield | Reference |
| 1 | Guanidine, Malononitrile | - | - | - | [18] |
| 2 | 2,4,6-Triaminopyrimidine | Nitric Acid | - | - | [18] |
| 3 | 5-Nitroso-2,4,6-triaminopyrimidine, Phenylacetonitrile | Base (e.g., NaOMe) | 50-120°C, 3-10 h | up to 85.7% | [19] |
Signaling Pathway: Triamterene as an Epithelial Sodium Channel (ENaC) Blocker
Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the kidneys.[1][13][14][20] This inhibition prevents the reabsorption of sodium from the tubular fluid into the blood, leading to increased sodium and water excretion while conserving potassium.[4][5]
Caption: Mechanism of action of Triamterene.
IV. Synthesis of Dihydropyrimidine-based Antihypertensive Agents
Dihydropyrimidines are a class of compounds structurally related to dihydropyridines, many of which act as L-type calcium channel blockers and are used as antihypertensive agents.[21][22] The synthesis of these compounds can be achieved through multicomponent reactions involving urea or thiourea, which are structurally related to the aminouracil core.
Experimental Workflow: General Synthesis of Dihydropyrimidines (Biginelli Reaction)
Caption: General scheme for the Biginelli synthesis of Dihydropyrimidines.
Experimental Protocol (General)[23][24]
-
A mixture of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea is reacted in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like ethanol.
-
The reaction mixture is typically heated under reflux.
-
Upon cooling, the dihydropyrimidine product often precipitates and can be isolated by filtration and purified by recrystallization.
Signaling Pathway: Dihydropyrimidines as L-type Calcium Channel Blockers
Dihydropyrimidine-based antihypertensive agents act by blocking L-type voltage-gated calcium channels in vascular smooth muscle.[23][24][25][26][27] This inhibition prevents the influx of calcium ions, leading to smooth muscle relaxation (vasodilation), reduced peripheral resistance, and a subsequent lowering of blood pressure.
Caption: Mechanism of action of Dihydropyrimidine calcium channel blockers.
This compound and its related pyrimidine precursors are undeniably valuable starting materials and intermediates in the synthesis of a range of important therapeutic agents. The protocols and data presented herein highlight the synthetic utility of this scaffold in accessing diverse drug classes, from bronchodilators to diuretics and antihypertensives. A thorough understanding of both the synthetic pathways and the mechanisms of action of the resulting drugs is crucial for the continued development of novel and improved therapeutic interventions. These application notes serve as a foundational guide for researchers and professionals dedicated to this endeavor.
References
- 1. Traube purine synthesis | PPTX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic theophylline treatment increases adenosine A1, but not A2, receptor binding in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Epithelial Na+ Channel (ENaC), Hormones, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Triamterene synthesis - chemicalbook [chemicalbook.com]
- 19. CN106967069A - A kind of preparation method of triamterene - Google Patents [patents.google.com]
- 20. droracle.ai [droracle.ai]
- 21. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antihypertensive Activity of Some Dihydropyrimidines. | Semantic Scholar [semanticscholar.org]
- 23. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for the Reduction of 6-Amino-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of 6-amino-5-nitrosouracil to the valuable synthetic intermediate, 5,6-diaminouracil. This precursor is pivotal in the synthesis of various heterocyclic compounds, including xanthine derivatives, which are significant in medicinal chemistry.[1] The protocols outlined below are based on established chemical literature and offer reliable methods for achieving this transformation.
Introduction
The reduction of the 5-nitroso group of this compound is a key step in the synthesis of many biologically active molecules. The resulting product, 5,6-diaminouracil, serves as a versatile building block. The two primary methods for this reduction are chemical reduction using sodium dithionite (also known as sodium hydrosulfite) and catalytic hydrogenation. This application note details the procedures for both methods, providing researchers with options depending on available equipment and desired scale.
Data Presentation
The following table summarizes the reported yields for the synthesis of 5,6-diaminouracil derivatives from this compound using different reduction methods.
| Reduction Method | Product | Reported Yield | Reference |
| Sodium Dithionite (Hydrosulfite) | 5,6-Diaminouracil Hydrochloride | 68–81% | [2] |
| Catalytic Hydrogenation | 5,6-Diaminouracil | High | [3] |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Dithionite
This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis.[2]
Materials:
-
This compound
-
Sodium hydrosulfite (sodium dithionite, Na₂S₂O₄)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Litmus paper or pH meter
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Reaction Mixture: In a well-ventilated fume hood, suspend the moist this compound in approximately 430 mL of warm water (50°C) in a 3-liter three-neck flask equipped with a mechanical stirrer.[2]
-
Reduction Step: While stirring and heating the slurry on a steam bath, add solid sodium hydrosulfite in portions until the red color of the nitroso compound is completely discharged.[2] An additional 30 g of sodium hydrosulfite should be added after the color change to ensure complete reaction.[2] The total amount of sodium hydrosulfite required will depend on its purity and age, but can be up to 250 g per run.[2]
-
Reaction Completion and Cooling: Continue stirring the resulting light tan suspension with heating for an additional 15 minutes, then allow the mixture to cool to room temperature.[2]
-
Isolation of the Bisulfite Adduct: Filter the dense diaminouracil bisulfite precipitate from the cooled solution using a Buchner funnel.[2] Wash the solid thoroughly with cold water and partially dry it.
-
Conversion to the Hydrochloride Salt (Optional but Recommended for Stability and Purity):
-
Transfer the moist diaminouracil bisulfite to a beaker.
-
Add a sufficient amount of dilute hydrochloric acid to form the hydrochloride salt.
-
The hydrochloride salt can be isolated by filtration, washed with ethanol, and dried under vacuum.
-
Safety Precautions:
-
The reduction reaction should be conducted in a well-ventilated fume hood as sulfur dioxide may be evolved.
-
Sodium dithionite is a flammable solid and can ignite in the presence of moisture. Handle with care.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol provides a general guideline for the catalytic hydrogenation of this compound, a method noted for its high purity and yield.[3] Specific catalysts and conditions may need to be optimized.
Materials:
-
This compound
-
Inorganic base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney nickel)
-
Inert gas (e.g., nitrogen or argon)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite or a similar filter aid)
Procedure:
-
Preparation of the Reaction Vessel: To a hydrogenation vessel, add this compound and the chosen solvent.
-
Addition of Base and Catalyst: Add a catalytic amount of the hydrogenation catalyst (e.g., 5-10 mol% Pd/C). According to patented procedures, conducting the reaction in the presence of an inorganic base can lead to high purity and yield.[3]
-
Hydrogenation: Seal the vessel and purge with an inert gas, then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate containing the 5,6-diaminouracil can be further purified by crystallization or other chromatographic techniques.
-
Safety Precautions:
-
Catalytic hydrogenation should only be performed by trained personnel in an appropriate setup due to the flammability of hydrogen gas and some catalysts (e.g., Raney nickel is pyrophoric).
-
Ensure the system is properly purged to remove all oxygen before introducing hydrogen.
Diagrams
The following diagram illustrates the experimental workflow for the reduction of this compound using sodium dithionite.
Caption: Workflow for the reduction of this compound via the sodium dithionite method.
References
- 1. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Production of 6-Amino-5-Nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-nitrosouracil and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically significant molecules. Notably, they serve as key precursors for purine derivatives, including the methylxanthines caffeine and theophylline. The specific arrangement of functional groups, particularly the electron-withdrawing nitroso group at the C5 position, imparts distinct chemical reactivity, making it a versatile building block in organic synthesis. This reactivity is enhanced by the electron-donating C6-amino group, rendering the C5 position susceptible to both electrophilic and nucleophilic interactions. The nitroso group can be readily reduced to an amino group, a critical step in the synthesis of many heterocyclic systems using common reducing agents like sodium dithionite or through catalytic hydrogenation. This document provides detailed protocols and quantitative data for the large-scale production of this compound, focusing on established and scalable methodologies.
Key Production Methods
The primary and most widely adopted method for the industrial-scale synthesis of this compound and its N-substituted derivatives is the nitrosation of a 6-aminouracil precursor. This reaction is typically achieved using sodium nitrite in an acidic medium. While this method is conventional, process optimization has led to high-yield procedures suitable for large-scale manufacturing.
Data Presentation: Reaction Parameters
The following tables summarize the typical and optimal reaction parameters for the synthesis of this compound derivatives via nitrosation.
Table 1: Nitrosation of 6-Amino-1,3-dimethyluracil [1]
| Parameter | Typical Conditions | Optimal Conditions |
| Precursor | 6-Amino-1,3-dimethyluracil | 6-Amino-1,3-dimethyluracil |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Sodium Nitrite (NaNO₂) |
| Acidic Medium | Dilute Hydrochloric Acid or Acetic Acid | Acetic Acid |
| Reaction Temperature | ~10°C | 5-10°C |
| Solvent | Water | Water |
| Post-Reaction Workup | Filtration | Filtration |
| Purification | Recrystallization from Ethanol/Water | Recrystallization from Ethanol/Water |
| Yield | >90% | ~95% |
Table 2: Two-Step Patent-Optimized Synthesis of 1,3-Dimethyl-6-amino-5-nitrosouracil [1]
| Step | Reaction | Reagents | Key Innovation | Yield | Purity |
| 1: Condensation | Dehydrated cyanoacetic acid + 1,3-dimethylurea | Acetic anhydride | Diatomite-DCC condensing agent | 93.7% | 99.8% |
| 2: Nitrosation | 1,3-dimethylcyanoacetylurea | Sodium Nitrite in acidic media | Not specified | High | High |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Nitrosation of 6-Aminouracil
This protocol is adapted from established laboratory procedures and is suitable for scaling up.
Materials:
-
6-Aminouracil
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Equipment:
-
Large-scale glass-lined reactor with stirring mechanism and temperature control
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Preparation: In a 3-liter, three-necked flask (or an appropriately scaled reactor), suspend 1 mole of 6-aminouracil in 1 liter of water.
-
Dissolution & Neutralization: Heat the stirred mixture to 80°C to achieve complete dissolution. Neutralize the solution to litmus with glacial acetic acid. Be cautious as frothing may occur as the 6-aminouracil begins to precipitate.[2]
-
Acidification & Nitrosation: Add an additional 75 ml of glacial acetic acid.[2] Cautiously add a solution of 0.94 moles of sodium nitrite dissolved in 70 ml of water.[2] The rose-red this compound will precipitate almost immediately.[2]
-
Reaction Control: The precipitate can be very thick and may require robust stirring.[2]
-
Isolation: After a few minutes, the reaction is complete. Isolate the product by filtration and wash it twice with a small amount of ice water.[2]
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C until a constant weight is achieved.
Safety Precautions:
-
The reaction should be conducted in a well-ventilated area or a fume hood.
-
Exercise caution during the addition of glacial acetic acid to the hot solution to control frothing.[2]
Protocol 2: Subsequent Reduction to 5,6-Diaminouracil
The produced this compound can be used directly for the synthesis of 5,6-diaminouracil, a precursor for many other compounds.
Materials:
-
Moist this compound (from Protocol 1)
-
Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄)
-
Water
Procedure:
-
Slurry Formation: Transfer the moist this compound to a suitable reactor and add 430 ml of warm water (50°C) per mole of starting material to form a slurry.[2]
-
Reduction: Heat the slurry on a steam bath with stirring. Add solid sodium hydrosulfite in portions until the red color of the nitroso compound is completely bleached.[2] The amount of sodium hydrosulfite required will depend on its purity and age.[2]
-
Completion: Add an additional 30 g of sodium hydrosulfite and continue stirring with heating for another 15 minutes.[2]
-
Isolation: Allow the mixture to cool. The dense diaminouracil bisulfite will precipitate. Filter the product and wash it thoroughly with water.[2]
Visualizations
Experimental Workflow for this compound Production
Caption: Production workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Key steps in the synthesis of 5,6-diaminouracil.
References
Application Notes and Protocols: Synthesis of Purine Derivatives from 6-Amino-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various purine derivatives utilizing 6-amino-5-nitrosouracil as a key starting material. The methodologies outlined are foundational for the development of novel therapeutic agents, including xanthine and uric acid analogs, which are privileged structures in medicinal chemistry.
Introduction
This compound is a versatile precursor in heterocyclic synthesis, primarily serving as a synthon for the pyrimidine ring in the construction of purine systems. Its subsequent reduction to the highly reactive 5,6-diaminouracil allows for cyclization with various one-carbon synthons to form the fused imidazole ring characteristic of purines. This pathway is a cornerstone of the classical Traube purine synthesis and remains a widely used strategy in medicinal chemistry for accessing a diverse range of purine derivatives. These derivatives, including xanthines and uric acids, are known for their broad spectrum of biological activities, acting as adenosine receptor antagonists, phosphodiesterase inhibitors, and anti-inflammatory agents.
General Synthetic Pathway
The primary route for converting this compound to purine derivatives involves a two-step process. The first step is the reduction of the nitroso group to an amino group, yielding a 5,6-diaminouracil derivative. This intermediate is often not isolated and is directly subjected to the second step, which is the cyclization with a suitable one-carbon source to form the purine ring system.
Caption: General synthesis of purines from this compound.
Synthesis of Xanthine Derivatives
Xanthine and its derivatives are a prominent class of purines with significant pharmacological applications. The synthesis typically involves the cyclization of a 5,6-diaminouracil with a one-carbon source like formic acid, formamide, or triethyl orthoformate.
Experimental Protocol: Synthesis of 1-Butylxanthine
This protocol details the synthesis of 1-butylxanthine from the corresponding 5,6-diamino-3-alkyluracil, which is obtained by the reduction of a this compound derivative.[1]
Step 1: Reduction of 1,3-dialkyl-6-amino-5-nitrosouracil to 5,6-diamino-1,3-dialkyluracil [1]
-
Dissolve 20 mmol of the 1,3-dialkyl-6-amino-5-nitrosouracil in 60 mL of 12.5% aqueous ammonia solution.
-
Heat the solution to 50-60 °C.
-
Add sodium dithionite (Na₂S₂O₄) (approximately 9 g) portion-wise with stirring until the deep color of the solution fades.
-
Cool the reaction mixture to room temperature.
-
Add approximately 100 mL of brine and extract the product four times with 100 mL of dichloromethane (CH₂Cl₂) each.
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the 5,6-diaminouracil derivative.
Step 2: Cyclization to 1-Butylxanthine [1]
-
In a 10 mL pressure tube, mix 1 g of 5,6-diamino-3-butyluracil with 6 mL of triethyl orthoformate.
-
Subject the mixture to microwave irradiation for 5 minutes at 120 W, reaching a temperature of 160 °C, with stirring.
-
After cooling, filter the precipitated product.
-
Wash the solid with 10 mL of diethyl ether.
-
Recrystallize the crude product from water to obtain pure 1-butylxanthine.
| Compound | Starting Material | Reagent | Reaction Time | Yield (%) | Melting Point (°C) |
| 1-Butylxanthine | 5,6-diamino-3-butyluracil | Triethyl orthoformate (Microwave) | 5 min | 85 | 261 |
Synthesis of Uric Acid Derivatives
Uric acid and its derivatives can be synthesized from 6-amino-5-nitrosouracils through condensation and cyclization reactions. One reported method involves the reaction with glyoxylic acid.[2]
Experimental Protocol: Synthesis of 8-Phenyl-7-hydroxyxanthine
This protocol describes a straightforward synthesis of an 8-substituted uric acid derivative by the ring closure of this compound with an aldehyde.[2]
-
A mixture of this compound and a substituted benzaldehyde (e.g., benzaldehyde, p-methoxybenzaldehyde, or p-chlorobenzaldehyde) is prepared.
-
The specific reaction conditions (solvent, temperature, and reaction time) for the ring closure to form the corresponding 8-aryl-7-hydroxyxanthine would need to be optimized based on the specific aldehyde used. Note: The referenced abstract does not provide a detailed experimental protocol.
Synthesis of Guanine
Guanine, a fundamental component of nucleic acids, can be synthesized from a pyrimidine precursor through a multi-step process that includes a nitrosation reaction similar to the starting material of interest.
References
Application Note: Analysis of 6-amino-5-nitrosouracil by Reverse-Phase HPLC
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific analytical method for the quantitative determination of 6-amino-5-nitrosouracil using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase method is suitable for the analysis of this compound in various sample matrices, providing a reliable tool for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to endogenous purines and its potential as a precursor for the synthesis of various bioactive molecules. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. The HPLC method outlined below provides a robust protocol for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Newcrom R1 or equivalent) with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended.[1][2]
-
Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid (85%) or formic acid (LC-MS grade).
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation of this compound.[1][2] The following conditions are recommended as a starting point and can be further optimized as needed.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 95% A, 5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 330 nm (based on UV-Vis spectra of similar compounds) |
| Run Time | 10 minutes |
For mass spectrometry (MS) compatible applications, 0.1% formic acid should be used in place of phosphoric acid in the mobile phase.[1][2]
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., 50:50 methanol/water) to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution of the analyte.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Representative Data)
The following table summarizes the typical quantitative performance of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Retention Time (RT) | ~ 3.5 min |
| **Linearity (R²) ** | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described reverse-phase HPLC method provides a reliable and robust tool for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a laboratory with standard HPLC instrumentation. The provided protocol and performance characteristics will aid researchers in drug development and related fields in the accurate analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-Nitrosouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-amino-5-nitrosouracil.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Suboptimal Reagent Ratio: Incorrect stoichiometry of reactants. 3. Side Reactions: Formation of byproducts consuming starting materials. 4. Product Decomposition: Degradation of the product during reaction or workup. | 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the complete consumption of the starting material. 2. Optimize Stoichiometry: Carefully control the molar ratio of sodium nitrite to the 6-aminouracil precursor. 3. Temperature Control: Maintain a low reaction temperature (typically 0-10°C) to control the exothermic nature of the nitrosation and minimize side reactions.[1] 4. pH Control: Ensure the reaction medium is sufficiently acidic to facilitate the formation of the nitrosating agent. |
| Product Purity Issues/Discoloration | 1. Presence of Impurities: Contaminants in starting materials or formed during the reaction. 2. Side-Product Formation: Such as 1,3-dimethyl-5-nitro-uracil from incomplete amination or 6-hydroxy derivatives from hydrolysis at pH above 5. 3. Over-heating: Charring of the product can occur if the reaction is overheated. | 1. Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[1] 2. Control pH: Maintain the pH below 5 to prevent hydrolysis. 3. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions. |
| Reaction Mixture Becomes Solid | 1. Product Precipitation: The desired product often precipitates from the reaction mixture. | 1. Mechanical Stirring: Use a robust mechanical stirrer to maintain agitation. 2. Adequate Solvent Volume: Ensure sufficient solvent is used to maintain a stirrable slurry. 3. Flask Design: Use a flask with a wide neck to facilitate product removal.[2] |
| Unexpected Color of the Product | 1. Presence of Impurities: Trace impurities can lead to discoloration. | 1. Recrystallization: Multiple recrystallizations may be necessary to obtain a product of the desired color (typically a rose-red or violet solid).[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific substrate and reaction conditions. Reported yields for similar compounds range from 68-81% for the synthesis of a diaminouracil precursor involving a nitrosation step to as high as 94.3% in an optimized industrial process for 6-amino-1,3-dimethyl-5-nitrosouracil.[1][4] A 2024 study reported an 89% yield for the synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil in a microreactor.
Q2: What is the role of acid in this reaction?
A2: An acidic environment, typically provided by acetic acid or hydrochloric acid, is crucial for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite. Nitrous acid is the active nitrosating agent that reacts with the 6-aminouracil precursor at the C5 position.
Q3: How can I confirm the identity and purity of my final product?
A3: Product identity and purity can be confirmed using various analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be employed.[3]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions should be taken:
-
Handling of Reagents: Work in a well-ventilated fume hood, especially when handling acids and sodium nitrite.
-
Exothermic Reaction: The nitrosation reaction is exothermic. It is essential to control the temperature by using an ice bath and adding reagents slowly.
-
Product Handling: The final product may be a skin and eye irritant.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Nitrosation of 6-Aminouracil Derivatives
| Precursor | Nitrosating Agent | Acid/Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil | Sodium Nitrite | Acetic Acid | 70 | 0.13 (8 min) | 89 | [1] |
| 6-Amino-1,3-dimethyluracil | Sodium Nitrite | Hydrochloric Acid | ~10 | Not Specified | High | [1] |
| 6-Aminouracil | Sodium Nitrite | Acetic Acid | Room Temp | 0.5 | Not Specified | [6] |
| 6-Amino-1-[(2-chlorophenyl)methyl]uracil | Sodium Nitrite | Acetic Acid/Water | Room Temp | 0.5 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on common laboratory practices for the nitrosation of 6-aminouracil.
Materials:
-
6-Aminouracil
-
Glacial Acetic Acid
-
Sodium Nitrite
-
Distilled Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 6-aminouracil in glacial acetic acid.
-
Cool the solution to 0-5°C.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 6-aminouracil solution while stirring vigorously. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove residual acid and other impurities.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This protocol is adapted from established methods for the synthesis of the dimethylated analog.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Dilute Hydrochloric Acid or Acetic Acid
-
Sodium Nitrite
-
Distilled Water
Procedure:
-
Dissolve 6-amino-1,3-dimethyluracil in the chosen dilute acid in a reaction flask.
-
Cool the solution to approximately 10°C using an ice bath.
-
Prepare an aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution to the cooled precursor solution with constant stirring.
-
The product, 6-amino-1,3-dimethyl-5-nitrosouracil, will precipitate as a colored solid.
-
Isolate the product by filtration.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
Visualizations
References
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 6-Amino-1-methyl-5-nitrosouracil | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
Technical Support Center: Purification of 6-Amino-5-nitrosouracil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crude 6-amino-5-nitrosouracil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic compound derived from uracil.[1] Its chemical structure features a pyrimidine backbone with an amino group at position 6 and a nitroso group at position 5. This arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis, particularly for creating more complex fused-ring systems and xanthine alkaloids.[1]
Q2: What are the typical physical properties of this compound?
A2: this compound typically appears as a distinctively colored solid, often described as a rose-red or violet precipitate upon synthesis.[2][3] It is a pyrimidine derivative with the molecular formula C₄H₄N₄O₃.[4]
Q3: What are the primary safety concerns when handling this compound?
A3: According to GHS classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Q4: What are the common impurities in crude this compound?
A4: Common impurities can arise from unreacted starting materials or side reactions during synthesis. For instance, hydrolysis at a pH above 5 can lead to the formation of 6-hydroxy derivatives.[1] Incomplete amination during the synthesis of related precursors can also result in residual intermediates.[1] Careful control of reaction parameters like pH and temperature is crucial to minimize the formation of these byproducts.[1]
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of crude this compound.
Q1: My yield of this compound is very low. What are the possible causes?
A1: Low yields can stem from several factors during the synthesis and isolation steps:
-
Incomplete Nitrosation: Ensure the molar ratio of sodium nitrite to the 6-aminouracil precursor is appropriate, typically between 0.9:1 and 1.1:1.[6]
-
Improper Temperature Control: The nitrosation reaction is exothermic. The temperature should be maintained at a reduced level, around 0-10°C, to prevent decomposition of the product and minimize side reactions.[1][3]
-
Incorrect pH: The reaction is performed in an acidic environment. Using a weaker acid like acetic acid can sometimes reduce side reactions compared to strong acids like HCl.[1] However, the pH must be sufficiently low for effective nitrosation.
-
Product Loss During Washing: The product is washed to remove impurities. Using excessively large volumes of washing solvents or solvents in which the product has some solubility can lead to significant product loss. Use ice-cold water or ethanol for washing.[2][3]
Q2: The color of my isolated product is brownish or off-color instead of the expected red/violet. Why?
A2: An unexpected color often indicates the presence of impurities or degradation products.
-
Degradation: The nitroso group can be sensitive. Ensure the reaction temperature was properly controlled. Overheating can lead to decomposition.
-
Side Products: The presence of byproducts, such as 6-hydroxy derivatives from hydrolysis, can alter the color of the crude solid.[1]
-
Residual Starting Material: Incomplete reaction may leave unreacted 6-aminouracil, which can affect the final product's appearance.
-
Purification Strategy: An off-color product may require further purification, such as recrystallization, to remove the impurities causing the discoloration.
Q3: My purified product shows multiple spots on a Thin-Layer Chromatography (TLC) plate. How can I improve its purity?
A3: The presence of multiple spots on a TLC plate confirms impurities. Consider the following purification strategies:
-
Recrystallization: This is a highly effective method for purifying solid compounds. A common solvent system for this compound derivatives is an ethanol/water mixture.[1] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution.
-
Solvent Washing (Trituration): Washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble, can be effective. Cold ethanol is often used for this purpose.[3]
-
Column Chromatography: For achieving very high purity, High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed, especially at an industrial scale.[1] This method is also suitable for analytical assessment of purity.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound and its derivatives.
| Parameter | Value/Range | Context | Source |
| Reaction Temperature | 0 - 10°C | Optimal for controlling exothermic nitrosation and minimizing byproducts. | [1][3] |
| pH Control | Acidic (e.g., Acetic Acid) | Critical for the nitrosation reaction; pH > 5 can cause hydrolysis. | [1] |
| Molar Ratio (Uracil:Nitrite) | 0.9:1 to 1.1:1 | Typical range for efficient conversion during synthesis. | [6] |
| Achievable Purity | ≥99.8% | Purity achievable with optimized synthesis and purification routes. | [1] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is a generalized procedure based on common laboratory methods for nitrosation.
-
Dissolution: Dissolve the 6-aminouracil precursor in a suitable dilute acid (e.g., acetic acid or hydrochloric acid) in a three-necked flask equipped with a mechanical stirrer.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0°C and 10°C.[1]
-
Nitrosation: While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (approx. 1.0 equivalent) dropwise. The rate of addition should be controlled to keep the temperature from rising.
-
Precipitation: As the reaction proceeds, the product, this compound, will precipitate out of the solution, often as a vibrantly colored solid (e.g., rose-red).[2] The mixture may become thick.[2]
-
Isolation: After the addition is complete, continue stirring the slurry in the ice bath for a few minutes to ensure the reaction is complete. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol to remove residual acid and soluble impurities.[3]
-
Drying: Dry the purified product under vacuum to obtain the final solid.
-
Further Purification (Optional): If analytical data (e.g., TLC, NMR) indicates the presence of impurities, perform a recrystallization from an ethanol-water mixture.[1]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 7. 6-Amino-1-methyl-5-nitrosouracil | SIELC Technologies [sielc.com]
common side reactions in the nitrosation of 6-aminouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitrosation of 6-aminouracil. Our goal is to help you overcome common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the nitrosation of 6-aminouracil?
The primary and desired product of the nitrosation of 6-aminouracil is 6-amino-5-nitrosouracil. This reaction is a critical step in the synthesis of various purine derivatives, including theophylline and other xanthines.
Q2: What are the most common side reactions observed during the nitrosation of 6-aminouracil?
The most frequently encountered side reactions include:
-
Formation of Xanthine Byproducts: This is a significant issue that can complicate the purification of the desired this compound.
-
Hydrolysis of the 6-Amino Group: Under certain conditions, the amino group can be hydrolyzed, leading to the formation of violuric acid or alloxan-related structures.
-
Over-reaction: Using harsh reaction conditions or excess nitrosating agents can lead to the formation of undefined "over-reaction byproducts," which are often complex mixtures that are difficult to characterize and separate.
Q3: Why is the formation of xanthine byproducts a problem?
Xanthine byproducts are often structurally similar to the desired product and subsequent intermediates, making their removal through standard purification techniques like crystallization challenging and often resulting in lower yields of the pure desired product.[1]
Q4: What are the typical reagents and conditions for the nitrosation of 6-aminouracil?
The most common method involves the use of sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid or formic acid.[2][3] The reaction is typically performed at low temperatures to control the reactivity of the nitrosating species and minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound and/or Significant Formation of Xanthine Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Maintain a low reaction temperature, typically between 0-10 °C, throughout the addition of sodium nitrite and for a period thereafter. | The nitrosation reaction is exothermic, and higher temperatures can promote the degradation of the desired product and accelerate the formation of xanthine precursors. |
| Incorrect pH (too low or too high) | Carefully control the pH of the reaction mixture. While acidic conditions are necessary to generate the nitrosating agent (nitrous acid), a very low pH can accelerate side reactions. The use of a carboxylic acid as both solvent and acid catalyst is often a good strategy.[2] | An optimal pH ensures a sufficient concentration of the active nitrosating species while minimizing acid-catalyzed hydrolysis and other degradation pathways. |
| Slow Addition of Nitrite | Add the sodium nitrite solution dropwise or in small portions to the reaction mixture with vigorous stirring. | This prevents localized high concentrations of the nitrosating agent, which can lead to over-reaction and the formation of byproducts. |
| Presence of Reducing Agents | Ensure all reagents and solvents are free from contaminants that could reduce the 5-nitroso group to a 5-amino group, which is a key intermediate in xanthine formation. | The in-situ formation of 5,6-diaminouracil will readily cyclize to form xanthine. |
Issue 2: Formation of Violuric Acid or Other Hydrolysis Products
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged Reaction Times in Strong Acid | Minimize the reaction time in strongly acidic aqueous solutions. Quench the reaction once the formation of the desired product is complete (monitor by TLC or other appropriate methods). | The 6-amino group of the starting material or the product can be susceptible to hydrolysis under harsh acidic conditions, leading to the formation of a carbonyl group at the C6 position.[2] |
| High Water Content in the Reaction Mixture | While some water is necessary to dissolve the sodium nitrite, using a high concentration of an organic carboxylic acid (e.g., 60% formic acid) as the reaction medium can suppress hydrolysis.[2] | Reducing the concentration of water can disfavor the hydrolysis side reaction. |
Issue 3: Difficulty in Purifying the this compound Product
| Potential Cause | Troubleshooting Step | Rationale | | Co-precipitation of Byproducts | Optimize the crystallization process. This may involve testing different solvent systems or adjusting the cooling rate. Washing the crude product with a solvent in which the desired product has low solubility but the impurities are more soluble can be effective. | The physical properties of the desired product and the xanthine byproducts can be very similar, making separation difficult. A well-optimized purification protocol is crucial. | | Product Instability | Isolate the product promptly after the reaction is complete and store it under appropriate conditions (e.g., cool, dry, and protected from light) as nitroso compounds can be unstable. | Degradation of the product during workup and storage can lead to the formation of impurities. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data directly comparing the yields of this compound and its various side products under a systematic variation of reaction conditions. However, a patent suggests that using a medium predominantly composed of a partially water-soluble carboxylic acid can lead to yields as high as 99% of the desired product with minimal byproducts.[2] In contrast, using aqueous acetic acid (9 vol%) resulted in a 93% yield, but with the significant drawback of byproduct formation that complicated further processing.[2]
| Reaction Medium | Reported Yield of 6-Amino-5-nitroso-uracil Derivative | Remarks on Byproducts | Reference |
| 60 vol% Formic Acid | 99% | Stated to be practically free of byproducts. | [2] |
| 9 vol% Aqueous Acetic Acid | 93% | Significant formation of byproducts, including xanthines, requiring extensive purification. | [2] |
Experimental Protocols
Key Experiment: Nitrosation of 6-Aminouracil in Formic Acid
This protocol is adapted from a method reported to produce high yields of this compound derivatives with minimal side products.[2]
-
Preparation: In a well-ventilated fume hood, suspend 1,3-disubstituted-6-aminouracil in a 60% aqueous solution of formic acid. The concentration should be such that the reactants are at least partially soluble.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Nitrosating Agent Preparation: Prepare a solution of sodium nitrite in a minimal amount of water.
-
Nitrosation: Add the sodium nitrite solution dropwise to the cooled suspension of the 6-aminouracil derivative over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition of sodium nitrite is complete. The product will precipitate out of the solution.
-
Isolation: Isolate the precipitated this compound derivative by filtration.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove residual acid and other impurities.
-
Drying: Dry the product under vacuum at a low temperature.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Reaction pathways in the nitrosation of 6-aminouracil.
Experimental Workflow
References
Optimizing Reaction Conditions for 6-Amino-5-Nitrosouracil Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the stability of 6-amino-5-nitrosouracil. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic compound belonging to the pyrimidine family. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including substituted purines like theophylline, which have pharmaceutical applications. The stability of this compound is paramount as its degradation can lead to reduced yields of the desired product, the formation of impurities, and unreliable experimental results.
Q2: What are the main factors that affect the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, light, and the solvent used. As an N-nitroso compound, it is particularly susceptible to degradation under acidic conditions and exposure to light.
Q3: What are the recommended storage conditions for this compound?
To ensure its long-term stability, solid this compound should be stored in a cool, dark, and dry place, preferably in a refrigerator or freezer at temperatures between 2-8°C or as low as -20°C for extended periods. For highly sensitive applications, storage at -86°C in an amber vial under an inert atmosphere is recommended.[1] Solutions of this compound are generally less stable and should be prepared fresh before use.
Troubleshooting Guides
Issue 1: Low Yield or Failure of the Nitrosation Reaction
Symptoms:
-
The reaction mixture does not develop the characteristic color (often reddish or violet) associated with the formation of the nitroso compound.
-
Analysis of the reaction mixture (e.g., by TLC or HPLC) shows a large amount of unreacted 6-aminouracil.
-
Isolation of the final product results in a significantly lower yield than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Temperature Control | The nitrosation of 6-aminouracil is an exothermic reaction and should be carried out at low temperatures, typically between 0-5°C, to prevent the decomposition of the product and the nitrosating agent (nitrous acid). Use an ice bath to maintain the temperature of the reaction vessel throughout the addition of sodium nitrite. |
| Incorrect pH of the Reaction Mixture | The formation of the active nitrosating agent, nitrous acid (HONO), from sodium nitrite requires an acidic medium. However, highly acidic conditions can also accelerate the degradation of the N-nitroso product. The reaction is often performed in the presence of a partially water-soluble carboxylic acid or dilute hydrochloric acid.[2] Ensure the pH is sufficiently acidic for the reaction to proceed but not so low as to cause significant product degradation. |
| Degradation of Sodium Nitrite Solution | Solutions of sodium nitrite can degrade over time. Always use a freshly prepared solution of sodium nitrite for the nitrosation reaction. |
| Insufficient Mixing | Inadequate stirring can lead to localized areas of high reactant concentration and temperature, which can affect the reaction yield. Ensure vigorous and efficient stirring throughout the reaction. |
Issue 2: Degradation of this compound During Work-up or Storage
Symptoms:
-
A change in the color of the isolated solid product or a solution over time (e.g., fading of the characteristic color).
-
The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram of a stored sample.
-
A decrease in the melting point of the solid product.
-
Inconsistent results in subsequent reactions using the stored compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Exposure to Light | Many nitroso compounds are photosensitive and can degrade upon exposure to UV or visible light.[3] Protect the compound from light at all stages of handling, purification, and storage by using amber-colored glassware or by wrapping containers in aluminum foil. |
| Presence of Acidic Impurities | Residual acid from the synthesis can catalyze the degradation of the product. Ensure the product is thoroughly washed to remove any acidic impurities before drying and storage. Neutralization of the reaction mixture with a mild base may be necessary during work-up. |
| Storage at Ambient Temperature | As with many reactive intermediates, storage at room temperature can lead to gradual decomposition. For optimal stability, store the solid compound in a refrigerator or freezer.[1] |
| Inappropriate Solvent for Storage | If storing in solution is unavoidable, choose a solvent in which the compound has demonstrated reasonable short-term stability. Prepare solutions fresh whenever possible. Based on available data, DMSO and methanol are potential solvents, though stability should be verified for the specific experimental conditions.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the nitrosation of 6-aminouracil.
Materials:
-
6-Aminouracil
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Glacial Acetic Acid
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve or suspend 6-aminouracil in a minimal amount of dilute hydrochloric acid or aqueous acetic acid.
-
Cool the flask in an ice bath to maintain a temperature of 0-5°C.
-
While stirring vigorously, slowly add a freshly prepared aqueous solution of sodium nitrite dropwise. Ensure the temperature does not rise above 5°C during the addition.
-
Continue stirring the reaction mixture at 0-5°C for a specified time (e.g., 30-60 minutes) after the addition is complete. The formation of a colored precipitate is often observed.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove residual acid and salts.
-
Dry the product under vacuum, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
Materials and Equipment:
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
pH meter
-
Various buffers (for pH stability studies)
-
Thermostatted incubator or water bath
-
UV lamp (for photostability studies)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like DMSO or methanol to aid dissolution).
-
Stress Conditions:
-
pH Stability: Aliquot the stock solution into different buffer solutions of varying pH (e.g., pH 2, 4, 7, 9).
-
Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled UV light source. Wrap a control sample in aluminum foil.
-
-
Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a mobile phase such as acetonitrile and water with a small amount of phosphoric acid or formic acid.[4]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining over time for each condition.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: 6-Amino-5-nitrosouracil Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-5-nitrosouracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely reported method is the nitrosation of 6-aminouracil with sodium nitrite in an acidic medium, such as acetic acid or hydrochloric acid.[1] This reaction is typically performed at a reduced temperature to control its exothermic nature.
Q2: What are the primary applications of this compound?
This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, particularly purine derivatives like caffeine and theophylline. It also serves as a precursor for the synthesis of other biologically active molecules, including certain antimicrobial and anticancer agents.
Q3: What are the key safety precautions to consider during this synthesis?
Caution should be exercised when handling the reagents. The reaction to form 6-aminouracil can evolve hydrogen gas, and appropriate precautions must be taken. The subsequent nitrosation step should be conducted in a well-ventilated hood. It is also important to be cautious during the addition of glacial acetic acid to hot solutions to avoid frothing.[2]
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC). A common method involves reverse-phase HPLC with a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid for Mass-Spec compatibility.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield of this compound | Incomplete formation of 6-aminouracil precursor: The initial cyclization reaction to form 6-aminouracil may not have gone to completion. | Ensure the initial reaction mixture of ethyl cyanoacetate and urea with sodium ethoxide is refluxed for a sufficient time (e.g., 4 hours) to ensure complete cyclization.[2] |
| Incorrect pH for nitrosation: The pH of the reaction mixture during the addition of sodium nitrite is critical. If the solution is not sufficiently acidic, the nitrosation reaction will be inefficient. | Neutralize the reaction mixture with glacial acetic acid after the formation of 6-aminouracil, and then add an excess of glacial acetic acid to ensure an acidic environment before adding the sodium nitrite solution.[2] | |
| Decomposition of the product: this compound can be unstable under certain conditions. | Maintain a low temperature (around 0-5 °C) during the addition of sodium nitrite and the subsequent reaction time to minimize product degradation. | |
| Product is an Off-Color or Impure | Presence of unreacted 6-aminouracil: Incomplete nitrosation will leave the starting material in the final product. | Ensure a slight molar excess of sodium nitrite is used. Monitor the reaction progress to ensure the disappearance of the starting material. |
| Formation of side products: Side reactions can occur if the reaction conditions are not optimal. For instance, hydrolysis can lead to hydroxy derivatives. | Carefully control the temperature and pH during the reaction. Isolate the product promptly after the reaction is complete. | |
| Frothing during acetic acid addition: Vigorous frothing can occur when adding glacial acetic acid to the hot solution of 6-aminouracil, potentially leading to loss of material and contamination.[2] | Add the glacial acetic acid cautiously and in portions to the hot solution while stirring to control the frothing.[2] | |
| Difficulty in Isolating the Product | Product is too soluble in the reaction mixture: If the product does not precipitate effectively, isolation by filtration will be difficult. | After the reaction, cool the mixture in an ice bath to maximize the precipitation of the this compound. |
| Precipitate is too fine or gelatinous: This can make filtration slow and inefficient. | Allow the precipitate to age in the cold mother liquor for some time to allow for crystal growth, which can improve its filterability. |
Experimental Protocols
Synthesis of 6-Aminouracil (Precursor)
This procedure is adapted from Organic Syntheses.[2]
-
In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 39.4 g (1.72 g atom) of sodium in 1 liter of absolute ethanol.
-
Once the sodium has completely dissolved, add 91.5 ml (97.2 g, 0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture may become solid.
-
After the reflux period, add 1 liter of hot (80°C) water and resume stirring until all solids dissolve.
-
Heat the solution at 80°C for 15 minutes.
-
Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will begin to precipitate.
Synthesis of this compound
This procedure is a continuation of the 6-aminouracil synthesis.[2]
-
To the suspension of 6-aminouracil from the previous step, add an additional 75 ml of glacial acetic acid.
-
Cautiously add a solution of 64.8 g (0.94 mole) of sodium nitrite dissolved in 70 ml of water. The rose-red this compound will precipitate almost immediately.
-
Stir the mixture for a few minutes.
-
Filter the precipitated product and wash it twice with a small amount of ice water.
-
The moist product can be used directly in subsequent reactions or dried for storage.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Reaction pathway for this compound synthesis.
References
Technical Support Center: Characterization of Impurities in 6-Amino-5-nitrosouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-5-nitrosouracil preparations. The information herein is designed to assist in the identification and characterization of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound preparations?
A1: Impurities in this compound can originate from the synthesis process or degradation. Process-related impurities may include unreacted starting materials, intermediates, and by-products. Degradation products can form under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for quantifying impurities in this compound. For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.
Q3: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?
A3: Peak tailing for a polar compound like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. Other potential causes include column overload, low buffer concentration in the mobile phase, or a void in the column.
Q4: I am observing a drift in retention times for my analyses. What should I investigate?
A4: Retention time drift can be caused by several factors. Check for changes in mobile phase composition (e.g., inaccurate mixing or evaporation of a volatile component), temperature fluctuations in the column oven, or inadequate column equilibration between injections. A slowly degrading column can also lead to gradual shifts in retention.
Q5: How can I identify an unknown peak in my chromatogram?
A5: The most effective way to identify an unknown impurity is by using LC-MS. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular weight and elemental composition. Further fragmentation analysis (MS/MS) can provide structural information. If LC-MS is not available, you can try to synthesize potential impurities and compare their retention times with the unknown peak.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the column; Column overload; Mismatched sample solvent and mobile phase. | Use a column with end-capping or a polar-embedded stationary phase. Lower the sample concentration. Dissolve the sample in the mobile phase. |
| Inconsistent Retention Times | Fluctuations in pump pressure or mobile phase composition; Unstable column temperature. | Purge the pump to remove air bubbles. Ensure mobile phase components are well-mixed and degassed. Use a column oven for temperature control. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell; Air bubbles in the system; Column bleed. | Filter all mobile phase solvents. Flush the detector cell. Degas the mobile phase. Use a high-quality column with low bleed. |
| Low Retention of Analyte | The analyte is too polar for the column/mobile phase combination. | Use a more polar stationary phase (e.g., HILIC or a polar-embedded column). Decrease the organic solvent concentration in the mobile phase. |
| Ghost Peaks | Contamination in the injection system; Carryover from a previous injection. | Clean the autosampler needle and injection port. Run blank injections between samples. |
Potential Impurities in this compound
The following table summarizes potential impurities, their likely origins, and typical analytical observations.
| Impurity Name | Structure | Potential Origin | Typical Analytical Observation |
| 6-Aminouracil | C₄H₅N₃O₂ | Unreacted starting material from the nitrosation step. | Elutes earlier than the main peak in reversed-phase HPLC. |
| Urea | CH₄N₂O | Unreacted starting material from the synthesis of 6-aminouracil. | Very polar, may not be retained on a standard C18 column. |
| Cyanoacetic Acid | C₃H₃NO₂ | Unreacted starting material from the synthesis of 6-aminouracil. | Acidic, its retention is pH-dependent. |
| 5-Nitro-6-aminouracil | C₄H₄N₄O₄ | Oxidation of the nitroso group. | Expected to be more polar than the parent compound. |
| Diaminouracil | C₄H₆N₄O₂ | Reduction of the nitroso group. | Expected to be more polar than the parent compound. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is suitable for the quantification of known and unknown impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) with end-capping.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 98 2 20.0 80 20 25.0 50 50 30.0 98 2 | 35.0 | 98 | 2 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a concentration of 1 mg/mL.
LC-MS Method for Impurity Identification
This method is designed for the identification and structural elucidation of impurities.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 15.0 40 60 20.0 5 95 | 25.0 | 5 | 95 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Visualizations
Caption: Workflow for the characterization of impurities.
Caption: Logical flow for troubleshooting common HPLC issues.
Technical Support Center: Stability of 6-amino-5-nitrosouracil
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effect of pH on the stability of 6-amino-5-nitrosouracil. The following information is intended to assist in designing and troubleshooting experiments to determine the stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. How can I determine if pH is a contributing factor?
A1: The stability of uracil and its derivatives is often pH-dependent. To assess the impact of pH, we recommend conducting a forced degradation study. This involves exposing solutions of this compound to a range of pH conditions (acidic, neutral, and alkaline) and monitoring the compound's concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q2: I am observing the appearance of new peaks in my HPLC chromatogram during a stability study. What could these be?
A2: The new peaks likely represent degradation products of this compound. The degradation pathway, and therefore the identity of the degradation products, can be highly dependent on the pH of the solution. Potential degradation pathways for uracil derivatives include hydrolysis of the uracil ring and reactions involving the nitroso and amino functional groups. To identify these products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q3: How do I select the appropriate pH range for my stability study?
A3: A comprehensive stability study should cover a wide pH range. A typical approach is to use buffers at pH values such as 2 (strong acid), 4-5 (weak acid), 7 (neutral), 9-10 (weak base), and 12 (strong base). The choice of buffers is critical; ensure they do not react with your compound or interfere with your analytical method.
Q4: My compound seems to be degrading very rapidly at both very low and very high pH. What does this suggest?
A4: Rapid degradation at the extremes of the pH scale is a common observation for many pharmaceutical compounds and is indicative of acid- and base-catalyzed hydrolysis. The pH at which the compound is most stable is known as the pH of maximum stability. A pH-rate profile, which is a plot of the observed degradation rate constant (k) versus pH, will reveal this optimal pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent stability results at the same pH. | Buffer composition or ionic strength is varying between experiments. | Ensure consistent preparation of buffer solutions. Use a pH meter to verify the final pH of the sample solution. Maintain a constant ionic strength across all samples if possible. |
| Precipitation of the compound during the study. | The pH of the solution is near the pKa of the compound, affecting its solubility. The buffer concentration is too high, causing "salting out". | Determine the pKa of this compound. Adjust the starting concentration of the compound to ensure it remains in solution across the entire pH range. Use buffers at the lowest effective concentration. |
| No degradation is observed under any pH condition. | The experimental conditions (e.g., temperature, duration) are not stressful enough. | Increase the temperature of the study (e.g., 40°C, 60°C). Extend the duration of the experiment. Note that any observed degradation should ideally be between 5-20% for accurate kinetic analysis. |
| Analytical method (HPLC) shows poor separation of the parent compound and degradation products. | The mobile phase composition or column type is not optimal for resolving the mixture. | Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase pH, organic solvent ratio, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl). |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (for pH 7)
-
Citrate buffer (for pH 4-5)
-
Borate buffer (for pH 9-10)
-
Deionized water
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO topped up with deionized water) at a known concentration (e.g., 1 mg/mL).
-
Preparation of pH Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, 12).
-
Sample Preparation: For each pH value, add a known volume of the stock solution to a volumetric flask and dilute with the respective buffer to a final concentration (e.g., 100 µg/mL).
-
Incubation: Place the prepared samples in a thermostatically controlled environment (e.g., 40°C).
-
Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k).
-
pH-Rate Profile: Plot the logarithm of the calculated rate constants (log k) against the corresponding pH values to generate the pH-rate profile.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the stability studies.
Table 1: Hypothetical Degradation of this compound at 40°C
| Time (hours) | Remaining Compound (%) at pH 2 | Remaining Compound (%) at pH 7 | Remaining Compound (%) at pH 12 |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 92.5 | 99.1 | 85.3 |
| 24 | 80.1 | 97.5 | 65.2 |
| 48 | 65.8 | 95.2 | 42.1 |
| 72 | 53.2 | 93.0 | 28.9 |
Table 2: Hypothetical Pseudo-First-Order Rate Constants (k) for the Degradation of this compound at 40°C
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 2.0 | 0.0088 | 78.8 |
| 4.5 | 0.0015 | 462.1 |
| 7.0 | 0.0010 | 693.1 |
| 9.5 | 0.0045 | 154.0 |
| 12.0 | 0.0173 | 40.1 |
Visualizations
removal of unreacted starting materials from 6-amino-5-nitrosouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 6-amino-5-nitrosouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude this compound?
A1: The most common unreacted starting materials are typically the precursors used in the nitrosation reaction. These include 6-aminouracil and sodium nitrite.
Q2: What is the expected color of pure this compound?
A2: Pure this compound is often described as a violet or rose-red solid/powder.[1] A significant deviation from this color may indicate the presence of impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective purification methods are washing the crude product and recrystallization. For highly pure material, especially on an industrial scale, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its impurities. A common mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[2][3]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and effective way to qualitatively assess the presence of impurities.
-
Melting Point: A sharp melting point above 300 °C is indicative of high purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify impurities if their concentrations are sufficiently high.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Product loss during washing: this compound has some solubility in water and ethanol, especially if the solvents are not chilled. | Ensure that the washing solvents (cold water and cold ethanol) are thoroughly chilled (0-5 °C) before use. Use a minimal amount of solvent necessary to wash the precipitate. |
| Incomplete precipitation: The product may not have fully precipitated from the reaction mixture. | After the reaction, ensure the mixture is sufficiently cooled in an ice bath to maximize precipitation before filtration. | |
| Product loss during recrystallization: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. | Use a minimal amount of the hot solvent mixture to dissolve the crude product completely. Cool the solution slowly to allow for maximum crystal formation. | |
| Product is Off-Color (e.g., brownish, yellowish) | Presence of side-products: The nitrosation reaction can sometimes lead to the formation of colored byproducts. | Perform a thorough washing of the crude product with cold water and cold ethanol. If the discoloration persists, recrystallization from an ethanol/water mixture is recommended. |
| Degradation of the product: this compound may be sensitive to prolonged exposure to heat or light. | Avoid excessive heating during recrystallization and dry the final product under vacuum at a moderate temperature. Store the purified compound in a cool, dark place. | |
| Presence of Unreacted 6-Aminouracil Detected by HPLC or TLC | Incomplete reaction: The nitrosation reaction may not have gone to completion. | Ensure the stoichiometry of the reactants was correct and that the reaction was allowed to proceed for a sufficient amount of time at the appropriate temperature. |
| Inefficient purification: The washing or recrystallization procedure may not have been sufficient to remove the more soluble 6-aminouracil. | Repeat the washing procedure with cold water. If the impurity persists, a careful recrystallization should be performed. The difference in solubility between 6-aminouracil and this compound in the chosen solvent system is key to successful separation. | |
| Final Product is Gummy or Oily, Not a Crystalline Solid | Presence of residual solvent: The product may not be completely dry. | Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but care must be taken to avoid degradation. |
| High level of impurities: A high concentration of impurities can inhibit crystallization. | Purify the crude product by washing with an appropriate solvent to remove some of the impurities before attempting recrystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Washing with Cold Solvents | 95-98% | High | Quick and simple procedure. Removes most of the unreacted starting materials. | May not remove all byproducts effectively. Purity may not be sufficient for all applications. |
| Recrystallization | >99% | Moderate to High | Yields high-purity crystalline product. Effective at removing a wide range of impurities. | More time-consuming than washing. Some product loss is inevitable. |
| Preparative HPLC | >99.9% | Low to Moderate | Can achieve very high purity. Can separate very similar impurities. | Requires specialized equipment. Lower throughput and more expensive than other methods. |
Experimental Protocols
Protocol 1: Purification by Washing
-
Filtration: After the synthesis reaction, collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.
-
Washing with Cold Water: While the solid is still in the funnel, wash it with a small volume of ice-cold distilled water. Repeat this step 2-3 times.
-
Washing with Cold Ethanol: Follow the water wash with a wash of a small volume of ice-cold ethanol. This helps to remove water and any organic-soluble impurities.
-
Drying: Transfer the washed solid to a clean, dry container and dry it under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a hot ethanol/water mixture (e.g., start with a 1:1 ratio). Heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent mixture until it does.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Production of 6-Amino-5-Nitrosouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-amino-5-nitrosouracil, with a particular focus on addressing challenges encountered during scale-up from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely reported method is the nitrosation of a 6-aminouracil derivative (such as 6-amino-1,3-dimethyluracil) using sodium nitrite in an acidic medium, typically with hydrochloric acid or acetic acid. The reaction is highly exothermic and requires careful temperature control.
Q2: What are the primary safety concerns during the production of this compound?
The key safety issues include:
-
Handling of Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if ingested. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2]
-
Exothermic Reaction: The nitrosation reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. This is a critical concern during scale-up.[3][4]
-
Handling of Acids: The use of strong acids like hydrochloric acid requires corrosion-resistant equipment and appropriate PPE.
-
Product Handling: this compound can cause skin and eye irritation.[5]
Q3: Why is temperature control so critical in this synthesis?
Maintaining a low reaction temperature, typically between 0-10°C, is crucial for several reasons:
-
Managing Exothermicity: It prevents the rapid, uncontrolled release of heat from the exothermic reaction, which could lead to a dangerous thermal runaway.[3]
-
Minimizing Byproduct Formation: Higher temperatures can lead to the decomposition of the desired product and the formation of impurities, such as 6-hydroxy derivatives, which reduces yield and purity.
-
Ensuring Product Stability: The diazonium salt intermediate and the final nitroso product can be thermally unstable.
Q4: What are the advantages of using a continuous flow reactor for this process at an industrial scale?
Continuous flow reactors offer significant advantages over traditional batch reactors for managing exothermic reactions like the synthesis of this compound:
-
Superior Heat Transfer: They have a much higher surface-area-to-volume ratio, allowing for more efficient heat removal and precise temperature control.[3][6]
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk of a large-scale thermal runaway.
-
Improved Consistency and Yield: Continuous processing allows for better control over reaction parameters, leading to a more consistent product quality and potentially higher yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incorrect Temperature: Reaction temperature is too high, leading to product decomposition. 2. Insufficient Acid: The pH of the reaction mixture is not low enough for efficient nitrosation. 3. Poor Reagent Quality: Degradation of 6-aminouracil or sodium nitrite. 4. Inefficient Mixing: Poor dispersion of reagents, leading to localized reactions and side product formation. | 1. Ensure the cooling system is functioning correctly and maintain the temperature between 0-10°C. 2. Verify the concentration and amount of acid used. The pH should be strongly acidic. 3. Use fresh, high-purity reagents. 4. On a larger scale, ensure the agitator speed is sufficient for homogenous mixing without causing excessive splashing. |
| Reaction Mixture Color is Off (e.g., dark brown or black) | 1. Decomposition: The desired product or intermediates are decomposing due to high temperatures. 2. Side Reactions: Unwanted side reactions are occurring, potentially due to incorrect stoichiometry or pH. | 1. Immediately check and lower the reaction temperature. 2. Ensure the slow and controlled addition of sodium nitrite. Verify the molar ratios of the reactants. |
| Product Precipitates Too Early or Not at All | 1. Solubility Issues: The concentration of reactants may be too high, or the solvent system is inappropriate, causing premature precipitation. 2. Incorrect pH: The pH may not be optimal for product formation and precipitation. | 1. Adjust the solvent volume or consider a different solvent system. A patent suggests using partially water-soluble carboxylic acids to improve solubility and yield.[7] 2. Monitor and adjust the pH of the reaction mixture as needed. |
| Thermal Runaway (Rapid Increase in Temperature) | 1. Loss of Cooling: Failure of the cooling system. 2. Rapid Reagent Addition: Sodium nitrite solution added too quickly. 3. Accumulation of Unreacted Reagents: A slow initial reaction followed by a sudden, rapid reaction.[8] 4. Agitator Failure: Poor mixing leading to localized hot spots.[8] | 1. Implement an emergency stop procedure, which may include quenching the reaction. 2. Always add the sodium nitrite solution slowly and in a controlled manner, especially at scale. 3. Ensure the reaction has initiated before adding the bulk of the reagent. 4. Have a backup power supply for critical equipment like agitators. |
| High Impurity Profile in Final Product | 1. Inadequate Temperature and pH Control: Leads to the formation of byproducts like 1,3-Dimethyl-5-nitro-uracil or 6-Hydroxy derivatives. 2. Inefficient Purification: The purification method is not effectively removing impurities. | 1. Optimize and strictly control the reaction temperature and pH. 2. Develop a robust purification protocol, which may involve recrystallization from a suitable solvent or column chromatography for smaller scales. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
6-Aminouracil derivative (e.g., 6-amino-1,3-dimethyluracil)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In the three-necked flask, dissolve the 6-aminouracil derivative in the chosen acid (e.g., dilute HCl).
-
Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred, cold solution of the 6-aminouracil derivative using the dropping funnel.
-
Maintain the reaction temperature between 0-10°C throughout the addition. The reaction is exothermic, so the addition rate needs to be carefully controlled.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-10°C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.
Pilot Scale-Up Considerations
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Scale (e.g., 100L) | Key Scale-Up Challenge & Mitigation |
| Heat Transfer | High surface-area-to-volume ratio, efficient cooling with an ice bath. | Lower surface-area-to-volume ratio, requires a jacketed reactor with a powerful cooling system. | Challenge: Inefficient heat removal leading to exotherms. Mitigation: Use of a well-maintained jacketed reactor with a reliable cooling unit. Consider a continuous flow reactor for even better heat management.[3][6] |
| Reagent Addition | Manual dropwise addition via a dropping funnel. | Automated, controlled dosing using a pump. | Challenge: Manual addition is impractical and unsafe. Mitigation: Implement an automated dosing system with feedback control based on the reaction temperature to prevent runaway reactions.[4] |
| Mixing | Magnetic stirrer or overhead mechanical stirrer. | Large, powerful mechanical agitator. | Challenge: Inhomogeneous mixing leading to localized hot spots and side reactions. Mitigation: Use a properly designed agitator and baffle system to ensure efficient mixing. Monitor power consumption of the agitator as an indicator of viscosity changes. |
| Precipitation & Isolation | Simple filtration using a Buchner funnel. | Centrifugation or a larger filtration unit. | Challenge: Handling large volumes of solid-liquid slurry. Mitigation: Use industrial-grade solid-liquid separation equipment. Ensure the equipment is designed to handle the specific properties of the product slurry. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- 1. scribd.com [scribd.com]
- 2. chemtradelogistics.com [chemtradelogistics.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 5. This compound | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 6-Aminouracil Nitrosation Methods for Researchers
For Immediate Release
This guide provides a comparative analysis of different methods for the nitrosation of 6-aminouracil, a critical step in the synthesis of various biologically significant molecules, including purine derivatives and other heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of methodologies with supporting experimental data to aid in the selection of the most suitable protocol for their specific research needs.
Introduction to 6-Aminouracil Nitrosation
The nitrosation of 6-aminouracil introduces a nitroso group (-NO) at the C5 position of the uracil ring, yielding 6-amino-5-nitrosouracil. This intermediate is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The most common and well-established method involves the use of sodium nitrite in an acidic medium. However, alternative methods have been developed to address specific challenges such as substrate sensitivity and the need for milder reaction conditions. This guide will compare the traditional acidic sodium nitrite method with a more recent approach utilizing an organic nitrite under neutral conditions.
General Reaction Pathway
The fundamental chemical transformation in the nitrosation of 6-aminouracil is the electrophilic substitution of a hydrogen atom at the C5 position with a nitrosonium ion (NO⁺) or a related nitrosating species.
Caption: General reaction scheme for the nitrosation of 6-aminouracil.
Comparative Analysis of Nitrosation Methods
This section details two distinct methods for the nitrosation of 6-aminouracil, providing a side-by-side comparison of their experimental protocols and performance.
| Parameter | Method 1: Acidic Sodium Nitrite | Method 2: Isoamyl Nitrite in Neutral Media |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Isoamyl Nitrite |
| Solvent/Medium | Aqueous Acetic Acid or other mineral acids | Dimethyl Sulfoxide (DMSO) |
| Reaction Conditions | Acidic (typically pH < 4), often at reduced temperatures (0-10°C) | Neutral, room temperature or slightly elevated |
| Reported Yield | Generally high (inferred from multi-step synthesis yields of 68-81%[1]) | High (described as suitable for multigram scale)[2] |
| Substrate Scope | Effective for many aminouracil derivatives | Broader applicability, including amino-dialkoxypyrimidines[2] |
| Key Advantages | Well-established, readily available, and inexpensive reagents | Milder, non-acidic conditions, high selectivity |
| Potential Drawbacks | Requires careful pH control, potential for side reactions | Requires use of an organic nitrite and DMSO as a solvent |
Experimental Protocols
Method 1: Nitrosation using Sodium Nitrite in Acetic Acid
This method is the most widely reported for the synthesis of this compound.[1] The reaction proceeds via the in-situ generation of nitrous acid from sodium nitrite in an acidic environment.
Caption: Experimental workflow for the nitrosation of 6-aminouracil using sodium nitrite in acetic acid.
Detailed Protocol:
-
Preparation: In a flask equipped with a stirrer, dissolve 6-aminouracil in a suitable amount of aqueous acetic acid (e.g., 50% v/v).[3]
-
Cooling: Cool the solution in an ice bath to a temperature between 0°C and 10°C.
-
Addition of Nitrite: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cooled 6-aminouracil solution while maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture vigorously. The product, this compound, will precipitate out of the solution as a colored solid. Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with cold water, followed by a wash with a small amount of cold ethanol to remove impurities. Dry the product under vacuum to obtain the final this compound.
Method 2: Nitrosation using Isoamyl Nitrite in Neutral Media
This method provides a milder, non-acidic alternative to the traditional approach, which can be advantageous for substrates that are sensitive to acidic conditions.[2]
Caption: Experimental workflow for the nitrosation of 6-aminouracil using isoamyl nitrite in DMSO.
Detailed Protocol:
-
Preparation: Dissolve 6-aminouracil in dimethyl sulfoxide (DMSO) in a reaction flask.
-
Addition of Nitrite: To this solution, add isoamyl nitrite.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, the product can be isolated by precipitation, for example, by adding a non-solvent like water or ether.
-
Washing and Drying: The precipitated solid is then collected by filtration, washed with an appropriate solvent, and dried.
Conclusion
The choice of nitrosation method for 6-aminouracil depends on several factors, including the specific requirements of the synthesis, the nature of the substrate, and the desired scale of the reaction. The traditional acidic sodium nitrite method is a robust and cost-effective option for many applications. However, for acid-sensitive substrates or when milder conditions are preferred, the use of isoamyl nitrite in a neutral medium offers a valuable alternative. Researchers are encouraged to consider the comparative data presented in this guide to make an informed decision for their synthetic endeavors.
References
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 6-amino-5-nitrosouracil
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-amino-5-nitrosouracil is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of two prominent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the validation of this compound purity. This objective analysis is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable approach for your analytical needs.
The accurate determination of purity is critical as impurities can originate from starting materials, byproducts of side reactions, or degradation of the final product. In the synthesis of related nitrosouracil compounds, potential impurities can include unreacted starting materials like 6-aminouracil, or byproducts formed through incomplete amination or hydrolysis. Rigorous analytical validation is therefore essential to ensure that these impurities are monitored and controlled within acceptable limits.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two widely used techniques for the quantitative analysis of pharmaceutical compounds. While both methods offer distinct advantages, their suitability depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and throughput.
A reverse-phase HPLC method is well-suited for separating this compound from its potential impurities, offering high resolution and sensitivity.[1] UV-Vis spectrophotometry, on the other hand, provides a simpler and more rapid method for quantitative analysis, particularly when impurity profiles are well-characterized and do not interfere with the absorbance of the main compound.[2]
Below is a summary of typical analytical method validation parameters for both HPLC and UV-Vis spectrophotometry. The data presented is representative of the expected performance for the analysis of this compound and its derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Specificity | High (separates impurities) | Lower (potential interference from impurities) |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the purity determination of this compound using HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This method describes a reverse-phase HPLC approach for the separation and quantification of this compound and its potential impurities.
1. Chromatographic System:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid). A typical starting condition could be 10% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound (e.g., around 280 nm or 330 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., methanol or a mixture of mobile phase). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Solution: A precisely weighed amount of the this compound sample is dissolved in the same solvent as the standard to achieve a concentration within the calibration range.
3. Method Validation:
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the this compound standard.
-
Precision: Assess repeatability by injecting the same standard solution multiple times. Evaluate intermediate precision by having different analysts perform the analysis on different days.
-
Specificity: Analyze a placebo, a standard solution, and a sample solution to demonstrate that there is no interference from excipients or impurities at the retention time of this compound.
UV-Vis Spectrophotometry Method
This method provides a straightforward approach for the quantification of this compound.
1. Instrumentation:
-
System: A double-beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: A suitable solvent in which this compound is stable and soluble (e.g., methanol or dilute sodium hydroxide solution).
-
Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a precisely weighed amount of the this compound sample in the solvent to obtain a concentration within the calibration range.
3. Measurement and Validation:
-
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax).
-
Linearity: Measure the absorbance of the calibration standards at the λmax. Plot absorbance against concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze samples of known concentration and calculate the percent recovery.
-
Precision: Measure the absorbance of the same sample solution multiple times for repeatability and have different analysts perform the measurements on different days for intermediate precision.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
References
A Comparative Guide to Nitrosating Agents in the Synthesis of 6-Amino-5-nitrosouracils
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-amino-5-nitrosouracils is a critical step in the development of various therapeutic agents, including inhibitors of cyclin-dependent kinases and nitric oxide synthase. The choice of nitrosating agent for the crucial C-nitrosation of the 6-aminouracil precursor significantly impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of the performance of traditional and alternative nitrosating agents, supported by experimental data and detailed protocols.
Performance Comparison of Nitrosating Agents
The selection of a nitrosating agent is a key determinant of yield, reaction conditions, and overall process efficiency. The following tables summarize quantitative data for the synthesis of 6-amino-5-nitrosouracil derivatives using different nitrosating agents.
Table 1: Nitrosation using Sodium Nitrite in Acidic Medium
This is the most conventional method for the synthesis of 6-amino-5-nitrosouracils. The reaction proceeds via the in-situ formation of nitrous acid.
| Starting Material | Reaction Conditions | Yield | Reference |
| 6-Amino-1,3-dimethyluracil | Sodium nitrite, Acetic acid, 10°C | High (not specified) | [1] |
| 6-Aminouracil | Sodium nitrite, Acetic acid, Water | 68-81% (of subsequent product) | |
| 1,3-Diisobutyl-6-aminouracil | Sodium nitrite, 9 vol% Acetic acid (aq) | 93% | |
| 1,3-Di-n-propyl-6-aminouracil | Sodium nitrite, 80 vol% Formic acid (aq) | 98% | |
| 6-Amino-1,3-di-n-hexyl-uracil | Sodium nitrite, 60 vol% Formic acid (aq) | 99% |
Table 2: Nitrosation using tert-Butyl Nitrite (TBN)
TBN offers a milder, often acid-free, alternative for nitrosation, which can be advantageous for substrates with acid-labile functional groups.
| Starting Material | Reaction Conditions | Yield | Reference |
| Secondary Amines (General) | TBN, Solvent-free, Room Temperature | Excellent (not specified) | [2] |
| N-Alkyl Anilines | TBN, Solvent-controlled | Good to Excellent | [3] |
| Imidazoheterocycles | TBN, Catalyst-free | Not specified |
Note: Specific yield data for the nitrosation of 6-aminouracils using TBN was not available in the reviewed literature, but its successful application for other nitrogen-containing heterocycles suggests its potential utility.
Table 3: Nitrosation using Nitrosyl Chloride (NOCl)
Nitrosyl chloride is a powerful nitrosating agent, typically used in organic solvents.
| Starting Material | Reaction Conditions | Yield | Reference |
| Dipivaloylmethane | NOCl, Ether or Acetic Acid | 50% | [4] |
| Cyclohexane (Photonitrosation) | NOCl, Continuous flow | 57% (overall yield) | [5] |
Note: Direct quantitative data for the nitrosation of 6-aminouracils with NOCl is limited in the available literature. The provided examples illustrate its reactivity with other substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of this compound derivatives.
Protocol 1: Nitrosation of 6-Amino-1,3-dimethyluracil using Sodium Nitrite
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Dilute hydrochloric acid or acetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve the 6-amino-1,3-dimethyluracil precursor in dilute hydrochloric or acetic acid.
-
Cool the solution to approximately 10°C to manage the exothermic nature of the reaction.
-
Slowly add an aqueous solution of sodium nitrite to the cooled mixture with stirring.
-
The 6-amino-1,3-dimethyl-5-nitrosouracil product will precipitate as a colored solid.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a mixture of ethanol and water to achieve high purity.[1]
Protocol 2: General Procedure for N-Nitrosation of Secondary Amines using tert-Butyl Nitrite (TBN)
Materials:
-
Secondary amine
-
tert-Butyl Nitrite (TBN)
Procedure:
-
To a stirred solution of the secondary amine, add tert-butyl nitrite (TBN).
-
The reaction is typically carried out under solvent-free conditions at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated in high purity by aqueous work-up or by filtering the crude product through a short silica pad.[2]
Protocol 3: Continuous Flow Generation and Utilization of Nitrosyl Chloride (NOCl)
Materials:
-
Aqueous sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., CHCl₃ or CH₂Cl₂)
-
Substrate (e.g., Cyclohexane for photonitrosation)
Procedure:
-
Generate nitrosyl chloride in a continuous flow reactor by reacting aqueous NaNO₂ with HCl.
-
The formed NOCl is immediately extracted into a suitable organic phase using a continuous flow liquid-liquid membrane separator.
-
The concentration of the NOCl solution can be monitored in-line using UV/Vis analysis.
-
The stream containing NOCl is then mixed with the substrate in a subsequent reactor (e.g., a photochemical reactor for photonitrosation) to yield the desired product.[5]
Reaction Mechanisms and Logical Relationships
The choice of nitrosating agent influences the reaction pathway and the reactive species involved.
Caption: Overview of reactive species generation from different nitrosating agents.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound is a multi-step process that requires careful control of reaction conditions.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
While a specific signaling pathway directly modulated by this compound is not extensively documented, derivatives of 5-nitrosopyrimidines have been identified as potent inhibitors of key enzymes involved in cell cycle regulation and inflammation.
Derivatives of 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a crucial regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer treatment.
Furthermore, analogues of 5-nitropyrimidine-2,4-dione have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS). Overproduction of NO by iNOS is implicated in various inflammatory diseases.
Caption: Inhibition of CDK2 and iNOS by 5-nitrosopyrimidine derivatives.
References
- 1. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Amino-5-Nitrosouracil and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-amino-5-nitrosouracil and its N-methylated analogues, 6-amino-1-methyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosouracil. The structural modifications introduced by N-methylation significantly influence the electronic and vibrational properties of the uracil core, which can be effectively characterized using various spectroscopic techniques. Understanding these spectroscopic signatures is crucial for the identification, characterization, and quality control of these compounds in research and drug development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from UV-Vis, FTIR, NMR, and Mass Spectrometry analyses of this compound and its analogues.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Not explicitly found | - |
| 6-Amino-1-methyl-5-nitrosouracil | Not explicitly found | - |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | ~268[1] | pH-dependent |
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(N=O) |
| This compound | ~3300 | ~1700-1650 | Not explicitly found |
| 6-Amino-1-methyl-5-nitrosouracil | Not explicitly found | Not explicitly found | Not explicitly found |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | ~3300[1] | ~1700-1650[1] | ~1500 |
Note: Values for 6-amino-1,3-dimethyl-5-nitrosouracil are estimated from the NIST WebBook spectrum and general literature values.
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | N-CH₃ | N-H (exchangeable) | Solvent |
| This compound | - | Not explicitly found | - |
| 6-Amino-1-methyl-5-nitrosouracil | Not explicitly found | Not explicitly found | - |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | 2.95[1] | 11.18[1] | DMSO-d₆ |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Ionization Method |
| This compound | 156.03 | Not explicitly found | Not specified |
| 6-Amino-1-methyl-5-nitrosouracil | 170.04 | Not explicitly found | Not specified |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | 184.06 | Not explicitly found | Not specified |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for pyrimidine derivatives and should be optimized for the specific compound and instrument.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). Serial dilutions are then made to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent used for sample preparation).
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) is determined from the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Data Acquisition: The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For labile protons (e.g., N-H), a D₂O exchange experiment can be performed to confirm their assignment.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system for separation prior to introduction into the mass spectrometer.
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of this compound and its analogues.
Caption: Workflow for the comparative spectroscopic analysis.
References
The Multifaceted Biological Activities of 6-Amino-5-Nitrosouracil Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 6-amino-5-nitrosouracil, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid in future research and drug development endeavors.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action for some uracil derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Comparative Anticancer Activity of Aminouracil Derivatives (IC50, µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) | Reference |
| Thiazolo[4,5-d]pyrimidine derivative 3b | - | - | - | - | [1] |
| Uracil-coumarin hybrid A-2 | IC50 values of 16.18 ± 1.02 and 7.56 ± 5.28 µM against MCF-7 and HEPG-2 cell lines respectively | - | - | - | [2] |
| Quinazolinone derivative 7a-7h | Evaluated against MCF-7, A549 and 5637 cell lines | - | - | - | [3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Strongest cytotoxic effect was observed for both types of melanoma cancer cells (C32; IC50 = 24.4 µM; A375; IC50 = 24.4 µM) | - | - | - | [1] |
Note: The table presents data for various aminouracil derivatives to showcase the potential of this chemical class. Specific data for this compound derivatives should be generated and compared within this framework.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. This compound derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the efficacy of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism.
Comparative Antimicrobial Activity of Aminouracil Derivatives (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 6-Aryl-5-cyano thiouracil 7b | Superior antibacterial activity compared to amoxicillin | Superior antibacterial activity compared to amoxicillin | - | - | - | [4] |
| 6-Aryl-5-cyano thiouracil 7c | Superior antibacterial activity compared to amoxicillin | Superior antibacterial activity compared to amoxicillin | - | - | - | [4] |
| 6-Aryl-5-cyano thiouracil 4i | Broad spectrum antimicrobial agent | Broad spectrum antimicrobial agent | Broad spectrum antimicrobial agent | Broad spectrum antimicrobial agent | Higher antifungal activity than amphotericin B (MIC = 2.34) | [4] |
| N-acyl-5-hydroxypyrazolines of 6-methyluracil | MIC 0.1-10 | MIC 0.1-10 | MIC 0.1-10 | MIC 0.1-10 | - | [5] |
Note: This table provides a snapshot of the antimicrobial potential of the broader aminouracil family. Further studies are warranted to specifically assess this compound derivatives.
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in various diseases. The inhibitory potential is often expressed as the inhibition constant (Ki) or IC50 value.
Comparative Enzyme Inhibitory Activity of Aminouracil Derivatives
| Enzyme Target | Compound/Derivative | Inhibition Data (Ki or IC50) | Reference |
| Acetylcholinesterase (AChE) | Uracil-appended benzylic amines | Ki values in the range of 20.58 ± 0.35 to 53.11 ± 1.02 nM | [6] |
| Butyrylcholinesterase (BChE) | Uracil-appended benzylic amines | Ki values in the range of 21.84 ± 0.40 to 54.41 ± 1.05 nM | [6] |
| Carbonic Anhydrase I (hCA I) | Uracil-appended benzylic amines | Ki values in the range of 27.45 ± 0.41 to 48.22 ± 0.91 nM | [6] |
| Carbonic Anhydrase II (hCA II) | Uracil-appended benzylic amines | Ki values in the range of 6.02 ± 0.11 to 29.32 ± 0.54 nM | [6] |
| Superoxide Dismutase (SOD) | 6-Amino-5-nitroso-3-methyluracil | Identified as a potential inhibitor | [7] |
Note: While the table showcases the enzyme inhibitory potential of related uracil derivatives, direct evaluation of this compound derivatives against these and other relevant enzymes is a promising area for further investigation.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by this compound derivatives, the following diagrams illustrate a key signaling pathway often dysregulated in cancer and a general workflow for evaluating anticancer drug activity.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Caption: General workflow for determining the anticancer activity of compounds using the MTT assay.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[3][6]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.[8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[8]
-
Inoculation: Inoculate each well with the bacterial or fungal suspension.[8]
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[9]
Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition
This assay is used to screen for inhibitors of acetylcholinesterase.
Protocol:
-
Reagent Preparation: Prepare a buffer solution, AChE enzyme solution, substrate solution (acetylthiocholine), and DTNB (Ellman's reagent).[10][11]
-
Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with various concentrations of the this compound derivatives.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the formation of the yellow product resulting from the reaction of thiocholine with DTNB by measuring the absorbance at 412 nm over time.[11]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[11]
References
- 1. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 6-Amino-5-nitrosouracil: An Evaluation of Precursor Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the efficiency of various precursors in the synthesis of 6-amino-5-nitrosouracil, a vital building block for many pharmaceutical compounds. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to facilitate an informed selection of the most effective synthetic route.
The synthesis of this compound is a two-step process: the formation of a 6-aminouracil precursor, followed by its nitrosation. The overall efficiency of the process is highly dependent on the choice of starting materials for the precursor synthesis. This guide evaluates three common precursors for 6-aminouracil: the condensation of urea with ethyl cyanoacetate, methyl cyanoacetate, or malononitrile.
Data Presentation: A Comparative Analysis of Precursor Efficiency
The following table summarizes the reported yields for the synthesis of 6-aminouracil from different precursors and the subsequent nitrosation step.
| Precursor for 6-Aminouracil Synthesis | Reagents | Yield of 6-Aminouracil | Yield of this compound | Overall Estimated Yield |
| Ethyl Cyanoacetate | Urea, Sodium Ethoxide in Ethanol | 69%[1] | ~95% (on a derivative) | ~66% |
| Methyl Cyanoacetate | Urea, Sodium Methoxide in Methanol | 96.9%[1] | Not directly reported, but expected to be high | >90% (estimated) |
| Malononitrile | Urea | Yield not explicitly reported for 6-aminouracil alone | Not applicable | Not applicable |
Note: The yield for the nitrosation of 6-aminouracil is not always reported in isolation but as part of a multi-step synthesis. A high yield of 95% has been reported for the nitrosation of a similar 6-aminouracil derivative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further study.
Synthesis of 6-Aminouracil from Ethyl Cyanoacetate and Urea
This procedure involves the condensation of ethyl cyanoacetate and urea in the presence of a strong base.
Procedure:
-
In a flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add ethyl cyanoacetate and urea to the sodium ethoxide solution.
-
Heat the mixture under reflux with vigorous stirring for several hours.
-
After the reaction is complete, cool the mixture and neutralize it with acetic acid to precipitate 6-aminouracil.
-
Filter the precipitate, wash it with water, and dry to obtain the final product.[2]
Synthesis of 6-Aminouracil from Methyl Cyanoacetate and Urea
This method utilizes methyl cyanoacetate, which has been shown to provide a higher yield.
Procedure:
-
Dissolve sodium metal in anhydrous methanol in a three-necked flask with vigorous stirring.
-
Add methyl cyanoacetate dropwise at room temperature and continue stirring.
-
Add urea to the mixture and heat to reflux for a few hours.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the filter cake with a small amount of anhydrous methanol, then dissolve it in water.
-
Neutralize the solution with glacial acetic acid and continue stirring.
-
Filter the resulting precipitate and dry it to obtain 6-aminouracil.[1]
Nitrosation of 6-Aminouracil
This is the final step to obtain this compound.
Procedure:
-
Suspend 6-aminouracil in water containing a small amount of glacial acetic acid.
-
Add a solution of sodium nitrite in water to the suspension.
-
Stir the mixture at room temperature. A colored precipitate of this compound will form.
-
Filter the precipitate, wash it with water and then with ethanol, and dry to obtain the final product.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflow.
Caption: Synthesis pathways to this compound from various precursors.
Caption: General experimental workflow for the two-step synthesis.
References
Validating the Structure of 6-Amino-5-Nitrosouracil Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products derived from 6-amino-5-nitrosouracil, a versatile heterocyclic compound pivotal in the synthesis of complex molecules. Due to its unique arrangement of functional groups, particularly the reactive nitroso group at the C5 position, it serves as a key precursor for various fused heterocyclic systems. This document outlines the primary reaction pathways, presents detailed experimental protocols for structural validation, and compares the analytical techniques used to confirm the molecular architecture of the resulting products.
Key Reaction Pathways of this compound
This compound and its N-alkylated derivatives, such as 6-amino-1,3-dimethyl-5-nitrosouracil, are valuable intermediates primarily used in the synthesis of purine derivatives like caffeine and theophylline, as well as other biologically relevant compounds like lumazines.[1] The reactivity is centered around the C5-nitroso group, which readily participates in condensation and reduction reactions.
The primary synthetic routes involving this precursor include:
-
Reduction to Diamines: The nitroso group is easily reduced to an amino group using agents like sodium dithionite or through catalytic hydrogenation.[1] The resulting 5,6-diaminouracil is a crucial intermediate for building fused heterocyclic systems.
-
Condensation Reactions: In a variation of the Ehrlich-Sachs reaction, this compound condenses with compounds containing active methylene groups to form pteridines.[2]
-
Reactions with Thiols: Reactions with various thiols can lead to a mixture of products through both condensation and oxidation-reduction pathways. Depending on the thiol's structure, the resulting products can include pteridine-2,4-diones and purine-2,6-diones.[1][2]
-
Oxidative Reactions: The nitroso group can be oxidized to a nitro group or act as an oxidizing agent itself, for instance, in reactions with thiols to form disulfide bonds.[1]
The following diagram illustrates the major reaction pathways starting from this compound.
References
6-Amino-5-Nitrosouracil: A Comparative Guide for Pyrimidine Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel bioactive compounds. Pyrimidine derivatives, in particular, represent a privileged scaffold found in numerous pharmaceuticals. Among the various pyrimidine precursors, 6-amino-5-nitrosouracil holds a significant position as a versatile intermediate, primarily in the synthesis of fused pyrimidine systems such as xanthines. This guide provides an objective comparison of this compound with other key pyrimidine building blocks, supported by experimental data, detailed protocols, and visual workflows to aid in synthetic strategy and decision-making.
Performance Comparison of Pyrimidine Building Blocks
The primary application of this compound lies in its role as a precursor to 5,6-diaminouracils, which are key intermediates in the renowned Traube xanthine synthesis. The nitroso group at the C5 position makes it an ideal substrate for reduction, leading to the vicinal diamine functionality required for subsequent cyclization reactions. This section compares the synthetic utility of this compound with its parent compound, 6-aminouracil, and the subsequent intermediate, 5,6-diaminouracil, in the context of xanthine synthesis.
Table 1: Comparison of Pyrimidine Building Blocks in the Synthesis of Xanthine Derivatives
| Building Block | Key Transformation | Typical Reagents | Reported Yield | Reaction Time | Key Advantages | Key Disadvantages |
| 6-Aminouracil | Nitrosation | Sodium nitrite, Acetic acid | High (Intermediate formation) | 0.5 hours[1] | Readily available starting material. | Requires an additional step to introduce the second amino group functionality. |
| This compound | Reduction | Sodium dithionite, Sodium hydrosulfite | High (Intermediate formation)[2] | Varies | Key intermediate in the classical Traube synthesis; the nitroso group activates the C5 position. | Requires a reduction step before cyclization. |
| 5,6-Diaminouracil | Cyclization with one-carbon sources (e.g., formic acid, aldehydes) | Formic acid, Triethyl orthoformate, Aldehydes with an oxidizing agent | 76-90% (Microwave-assisted with triethyl orthoformate)[3] | 5 minutes (Microwave) to several hours (Conventional)[3] | Directly undergoes cyclization to form the xanthine core. | Can be unstable and prone to oxidation. |
| 6-Amino-5-carboxamidouracils | Intramolecular Cyclization | Base (e.g., NaOH) | >80%[4] | Varies | Stable precursors; allows for the introduction of diverse substituents at the 8-position of the xanthine core. | Requires prior synthesis of the carboxamide derivative. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Aminouracil[1]
This protocol describes the nitrosation of 6-aminouracil to yield this compound, a critical step in the Traube synthesis.
Materials:
-
6-Amino-1-[(2-chlorophenyl)methyl]uracil (2.0 g, 7.9 mmol)
-
Water (90 ml)
-
Glacial acetic acid (0.4 ml)
-
Sodium nitrite (0.54 g, 7.9 mmol)
-
Water (5 ml)
Procedure:
-
Suspend 6-amino-1-[(2-chlorophenyl)methyl]uracil in water in the presence of glacial acetic acid.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the 6-aminouracil suspension.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
The resulting colored precipitate of 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil is then filtered and can be used in the subsequent reduction step.
Protocol 2: Traube Synthesis of Xanthines from 5,6-Diaminouracil (Microwave-Assisted)[3]
This protocol outlines a rapid and efficient microwave-assisted synthesis of xanthine derivatives from 5,6-diaminouracils.
Materials:
-
5,6-Diamino-1,3-dialkyluracil (e.g., 5,6-diamino-1,3-dibutyluracil)
-
Triethyl orthoformate
Procedure:
-
Mix the 5,6-diamino-1,3-dialkyluracil with triethyl orthoformate in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor for 5 minutes at 160 °C.
-
After completion of the reaction (monitored by TLC), the product is isolated. For poorly soluble derivatives, the product can be filtered off and washed with diethyl ether.
-
Recrystallization from a suitable solvent (e.g., water) can be performed for further purification.
Signaling Pathways and Experimental Workflows
The synthesis of xanthines from pyrimidine precursors can be visualized as a multi-step chemical transformation. The following diagrams, generated using the DOT language, illustrate the key synthetic pathways.
Caption: Traube synthesis pathway for xanthines.
Caption: Synthesis of 8-substituted xanthines.
Conclusion
This compound serves as a pivotal building block in the synthesis of fused pyrimidine heterocycles, most notably xanthines, via the classical Traube synthesis. Its primary advantage lies in the strategic placement of the nitroso group, which facilitates the introduction of a second amino group necessary for cyclization. While the direct use of 5,6-diaminouracil offers a more direct route to the xanthine core, its potential instability can be a drawback. The use of 6-aminouracil as the initial starting material is a common and cost-effective strategy, with the nitrosation to this compound being a high-yielding and well-established transformation.
The choice of the optimal pyrimidine building block ultimately depends on the specific synthetic target, desired efficiency, and the availability of starting materials. For the synthesis of diverse 8-substituted xanthines, the route via 6-amino-5-carboxamidouracils provides a robust and high-yielding alternative. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to navigate the synthesis of these important heterocyclic compounds.
References
- 1. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
Quantitative Analysis of 6-Amino-5-Nitrosouracil in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrimidine derivatives, the accurate quantification of intermediates and final products is paramount. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 6-amino-5-nitrosouracil in reaction mixtures. The performance of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are compared, with supporting data extrapolated from studies on structurally similar compounds due to a lack of direct comparative studies on this compound itself.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of this compound and related compounds. It is important to note that while the spectrophotometric data is derived from studies on the target analyte, the HPLC data is based on a closely related methylated analog, 6-amino-1-methyl-5-nitrosouracil.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry (with metal complexation) |
| Principle | Separation based on polarity, followed by UV detection. | Formation of a colored complex with metal ions and measurement of absorbance. |
| Selectivity | High (separates from other reaction components). | Moderate (potential for interference from other absorbing species). |
| Sensitivity | High | Moderate to High |
| **Linearity (R²) ** | > 0.999 (Typical for validated methods)[1] | Not explicitly reported for this compound |
| Limit of Detection (LOD) | Low ng/mL range (Typical) | 33.94 µM (for Co²⁺ complex)[2] |
| Limit of Quantification (LOQ) | Low µg/mL range (Typical) | 102.86 µM (for Co²⁺ complex)[2] |
| Precision (%RSD) | < 2% (Typical for validated methods)[1] | Not explicitly reported |
| Accuracy (% Recovery) | 98-102% (Typical for validated methods)[1] | Not explicitly reported |
Experimental Protocols
Detailed methodologies for HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on established methods for this compound and its analogs.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from the analysis of the structurally similar 6-amino-1-methyl-5-nitrosouracil.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for separation.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with a small addition of phosphoric acid (e.g., 90:10:0.1 v/v/v MeCN:Water:Phosphoric Acid). For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of a series of standard solutions of known concentration versus their respective concentrations. The concentration of this compound in the reaction mixture sample is then determined from this calibration curve.
UV-Vis Spectrophotometry Method
This method involves the complexation of this compound with a metal ion to form a colored species that can be quantified.[2]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Methanol (solvent).
-
A solution of a suitable metal salt (e.g., cobalt(II) chloride in methanol).
-
-
Procedure:
-
Prepare a stock solution of the reaction mixture in methanol.
-
In a cuvette, mix a known volume of the sample solution with the metal salt solution.
-
Allow the reaction to proceed to completion (color development).
-
Measure the absorbance at the wavelength of maximum absorbance of the complex.
-
-
Quantification: A calibration curve is prepared using standard solutions of this compound treated with the metal salt solution in the same manner. The concentration in the reaction mixture is determined by comparing its absorbance to the calibration curve. The binding properties and stoichiometry of the complex should be determined using methods like Job's plot.[2]
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound typically involves the nitrosation of 6-aminouracil.[2][5] This reaction is a key step in the production of various heterocyclic compounds.[6][7][8][9]
Caption: Synthesis of this compound.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a reaction mixture using HPLC.
Caption: HPLC analysis workflow.
References
- 1. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-1-methyl-5-nitrosouracil | SIELC Technologies [sielc.com]
- 4. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
Assessing the Regioselectivity of 6-Amino-5-Nitrosouracil Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-Amino-5-nitrosouracil is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of fused pyrimidine systems, including purines and pteridines, many of which exhibit significant biological activity. The reactivity of this molecule is characterized by the presence of multiple nucleophilic centers, leading to questions of regioselectivity in its reactions with various electrophiles. This guide provides an objective comparison of the regioselective outcomes of this compound reactions, supported by available experimental data and established principles of chemical reactivity.
Ambident Nucleophilicity of this compound
The this compound core presents several potential sites for electrophilic attack. The primary nucleophilic centers are the C5-carbon, the exocyclic 6-amino group, the ring nitrogens (N1 and N3), and the oxygen atom of the nitroso group (in its tautomeric oxime form). The regioselectivity of its reactions is governed by factors such as the nature of the electrophile (hard vs. soft), the solvent, temperature, and the presence of catalysts.[1][2]
The molecule can exist in tautomeric forms, primarily the nitroso and the 5-hydroxyimino-6-iminohydrouracil (oxime) forms. This equilibrium is crucial in determining the reaction pathway, particularly in alkylation reactions where N- versus O-alkylation of the nitroso/oxime group is a possibility.
Comparison of Regioselectivity in Key Reactions
The following sections summarize the observed and predicted regioselectivity of this compound and its parent compound, 6-aminouracil, with different classes of electrophiles.
Reactions with Carbonyl Compounds
In reactions with aldehydes and ketones, 6-aminouracil derivatives typically exhibit high regioselectivity, with the initial attack occurring at the nucleophilic C5 position. This is followed by the involvement of the 6-amino group to form fused heterocyclic systems.
| Electrophile | Product Type | Observed Regioselectivity | Yield (%) | Reference |
| Aromatic Aldehydes & Dimedone | Pyrimido[4,5-b]quinolines | Reaction at C5 and 6-NH2 | 85-95 | [3][4] |
| Isatin Derivatives | Spiro Pyridodipyrimidines | Initial attack of 6-NH2 on the harder carbonyl, followed by C5 attack | 65-93 | [5] |
| α,β-Unsaturated Ketones | Pyridopyrimidines | Michael addition at C5 followed by cyclization involving 6-NH2 | Varies | [6] |
Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-b]quinolines
A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a catalyst such as trityl chloride (10 mol%) is refluxed in a solvent like chloroform (10 mL).[3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by recrystallization from aqueous ethanol.[3]
Alkylation Reactions
The alkylation of this compound is more complex due to the multiple nucleophilic sites. The outcome (N-alkylation vs. O-alkylation vs. C-alkylation) is highly dependent on the reaction conditions and the nature of the alkylating agent. While direct comparative studies on this compound are scarce, data from related pyrimidine systems provide valuable insights. The nitroso group can exist in equilibrium with its oxime tautomer, presenting ambident O- and N-nucleophiles.
Based on Hard and Soft Acid-Base (HSAB) theory, "hard" alkylating agents (e.g., dimethyl sulfate, methyl iodide) are expected to preferentially react with the "harder" nitrogen or oxygen centers, while "softer" alkylating agents might favor the "softer" C5 carbon. However, the high nucleophilicity of the ring nitrogens (N1 and N3) and the exocyclic amino group must also be considered. In many related heterocyclic systems, N-alkylation is a common pathway.
| Alkylating Agent | Potential Products | Expected Major Regioisomer(s) | Rationale/Supporting Evidence |
| Alkyl Halides (e.g., CH3I) | N-alkylated, O-alkylated, C5-alkylated | N1/N3-alkylation, O-alkylation of oxime | In related pyrimidinones, N-alkylation is common. The oxime oxygen is also a hard nucleophilic site.[7][8] |
| Dialkyl Sulfates (e.g., (CH3)2SO4) | N-alkylated, O-alkylated | N1/N3-alkylation, O-alkylation of oxime | Hard electrophile favors reaction at hard N and O centers. |
Experimental Protocol: General Alkylation (Inferred)
To a solution of this compound in a polar aprotic solvent such as DMF, a base (e.g., K2CO3 or NaH) is added. The mixture is stirred at room temperature, followed by the addition of the alkylating agent. The reaction is then heated, and the product distribution is analyzed by chromatographic and spectroscopic methods to determine the regioselectivity.
Acylation Reactions
Acylation of 6-aminouracil derivatives can occur at the exocyclic amino group or the ring nitrogens. The regioselectivity can be controlled by the reaction conditions.
| Acylating Agent | Potential Products | Expected Major Regioisomer | Rationale/Supporting Evidence |
| Acyl Chlorides/Anhydrides | N-acylated (at 6-NH2, N1, N3) | 6-Amino acylation | The exocyclic amino group is generally more nucleophilic than the ring nitrogens in neutral or basic conditions. |
Experimental Protocol: Acylation of 6-Aminouracil
A 6-aminouracil derivative is dissolved in a suitable solvent like pyridine or DMF. The acylating agent (e.g., acetic anhydride or benzoyl chloride) is added, and the mixture is stirred at room temperature or heated. The product is then isolated by precipitation or extraction and purified by recrystallization.
Reaction Pathways and Workflows
Caption: Regioselective reaction pathways of this compound.
Conclusion
The regioselectivity of reactions involving this compound is a nuanced subject, heavily influenced by the interplay between the electronic properties of the uracil derivative and the electrophile, as well as the reaction conditions. While reactions with many carbonyl compounds proceed with high regioselectivity to yield fused heterocyclic systems via reaction at the C5 and 6-amino positions, alkylation and acylation reactions present a greater challenge in predicting and controlling the site of attack. A thorough understanding of the principles of ambident nucleophilicity and the HSAB theory, combined with careful selection of reaction conditions, is paramount for researchers aiming to selectively synthesize specific derivatives of this important heterocyclic scaffold. Further systematic studies with a broader range of electrophiles under standardized conditions are warranted to provide a more complete quantitative picture of the regioselectivity of this compound.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Amino-5-nitrosouracil
This guide provides critical safety and logistical information for the handling and disposal of 6-Amino-5-nitrosouracil, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment |
| Skin Irritation (Category 2)[2] | Warning | Gloves: Appropriate protective gloves to prevent skin contact.[1] Clothing: Wear suitable protective work clothing.[1] |
| Serious Eye Irritation (Category 2)[2] | Warning | Eye Protection: Chemical safety glasses or eyeshields.[1] |
| Respiratory Irritation (STOT SE 3)[2][3] | Warning | Respiratory Protection: Use in a well-ventilated area.[4][5] For high concentrations or when dust formation is likely, a dust mask (type N95 or equivalent) or other breathing protection should be used.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the necessary procedures for safe handling in a laboratory setting.
1. Engineering Controls:
-
Always handle this chemical within a process enclosure, such as a chemical fume hood, or use local exhaust ventilation to control airborne levels.[1]
-
Ensure a safety shower and eye bath are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, put on all required PPE as specified in the table above. This includes chemical-resistant gloves, a lab coat or protective work clothing, and chemical safety glasses.
3. Handling Procedure:
-
Use only in a well-ventilated area to avoid inhalation of dust or fumes.[4][5]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep the container locked up and stored away from incompatible materials, such as strong oxidants.[1][4]
Emergency and First Aid Protocols
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| In case of eye contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2] |
| In case of skin contact | Immediately wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical help.[4][5] Take off contaminated clothing and wash it before reuse.[4][5] |
| If inhaled | Remove the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult, give oxygen.[1] If not breathing, provide artificial respiration.[1] Seek medical attention if you feel unwell.[4][5] |
| If swallowed | Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.
2. Disposal Procedure:
-
This product must not be disposed of with municipal waste.[2]
-
Hand over the waste to a licensed hazardous waste disposal company.[2]
-
Consult state, local, or national regulations for proper disposal to ensure full compliance.[2]
-
Do not let the product enter drains or the environment.[1][2]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
